3-Methylquinoline N-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGUMTBCWWMBRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427368 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-55-8 | |
| Record name | 3-METHYLQUINOLINE N-OXIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Methylquinoline N-oxide (CAS: 1873-55-8): A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to 3-Methylquinoline N-oxide, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on its role as a potential modulator of key cellular signaling pathways.
Core Chemical and Physical Data
This compound is a solid, with a melting point of 88-89°C. Its chemical formula is C10H9NO, and it has a molecular weight of 159.19 g/mol . A summary of its key identifiers and physical properties is provided in the table below for quick reference.
| Property | Value |
| CAS Number | 1873-55-8 |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| Melting Point | 88-89 °C |
| InChI Key | CBGUMTBCWWMBRV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1=O |
Spectroscopic and Analytical Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectral features.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | CDCl₃ | 8.89 (d, J=8.4 Hz, 1H), 8.32 (s, 1H), 7.78 - 7.69 (m, 2H), 7.60 (t, J=7.6 Hz, 1H), 2.50 (s, 3H) |
| ¹³C NMR | CDCl₃ | 145.8, 139.4, 131.8, 129.8, 129.3, 128.9, 127.2, 121.0, 119.3, 18.5 |
Table 2: Mass Spectrometry Data
| Technique | Key m/z values |
| Electron Ionization (EI) | 159 (M+), 143, 115, 89 |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2920 | Methyl C-H stretch |
| ~1610, 1570 | Aromatic C=C stretch |
| ~1280 | N-O stretch |
| ~800, 750 | Aromatic C-H out-of-plane bend |
Synthesis of this compound
The synthesis of this compound can be achieved through the N-oxidation of 3-methylquinoline. A general and effective method involves the use of a peroxy acid, such as peracetic acid, generated in situ from hydrogen peroxide and acetic acid.
Experimental Protocol: N-oxidation of 3-Methylquinoline
Materials:
-
3-Methylquinoline
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylquinoline (1 equivalent) in glacial acetic acid.
-
To this solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents) while stirring. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with a water bath.
-
After the initial exothermic reaction subsides, heat the mixture to 60-70°C and maintain it at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Mechanism of Action
While specific biological data for this compound is not extensively available in the public domain, the broader class of quinoline N-oxides has garnered significant interest for their potential anticancer activities. Research on related quinoline derivatives suggests that they may exert their cytotoxic effects by targeting critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Quinoline-based compounds have been investigated as inhibitors of this pathway.
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A step-by-step workflow for the in vitro cytotoxicity MTT assay.
Conclusion and Future Directions
This compound presents an interesting scaffold for further investigation in medicinal chemistry. The synthetic route is straightforward, and the compound can be readily characterized by standard analytical techniques. While direct evidence of its biological activity is limited, the known anticancer properties of related quinoline N-oxides suggest that this compound warrants further study. Future research should focus on a comprehensive evaluation of its cytotoxic effects against a panel of cancer cell lines to determine its IC₅₀ values. Mechanistic studies, such as Western blot analysis of key proteins in the PI3K/Akt/mTOR pathway, would be crucial to elucidate its mode of action and validate its potential as a targeted therapeutic agent.
3-Methylquinoline N-oxide molecular weight and formula C10H9NO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methylquinoline N-oxide, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential anticancer and antimicrobial agent. Experimental protocols and data for related compounds are provided to serve as a reference for future research and development.
Core Molecular Information
This compound is an aromatic heterocyclic compound with the chemical formula C10H9NO.[1][2][3] The presence of the N-oxide functional group significantly influences its electronic properties and biological activity compared to its parent molecule, 3-methylquinoline.
| Property | Value | Reference |
| Chemical Formula | C10H9NO | [1][2][3] |
| Molecular Weight | 159.19 g/mol | [1] |
| CAS Number | 1873-55-8 | [1][2] |
| Canonical SMILES | Cc1cc2ccccc2--INVALID-LINK--c1 | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-oxidation of the parent heterocycle, 3-methylquinoline. This transformation can be accomplished using various oxidizing agents, with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid being commonly employed. The general reaction involves the donation of an oxygen atom from the oxidizing agent to the nitrogen atom of the quinoline ring.
A generalized workflow for the synthesis of quinoline N-oxides is depicted below.
Experimental Protocol: General N-Oxidation of Quinolines
The following is a representative protocol for the N-oxidation of a quinoline derivative, which can be adapted for the synthesis of this compound.
-
Dissolution: Dissolve the starting material, 3-methylquinoline, in a suitable chlorinated solvent such as dichloromethane or chloroform.
-
Reaction with Oxidizing Agent: To the stirred solution, add an oxidizing agent, such as m-CPBA or peracetic acid, portion-wise at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, the reaction mixture is washed with a basic aqueous solution, such as sodium bicarbonate, to remove acidic byproducts. The organic layer is then separated.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield the pure this compound.
Biological Activity and Potential Applications
Quinoline N-oxides have garnered significant interest due to their broad spectrum of biological activities, including anticancer and antimicrobial properties. The N-oxide moiety can enhance the therapeutic potential of the quinoline scaffold.
Anticancer Activity
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers, making it a key target for cancer therapy. Quinoline derivatives have been shown to inhibit key components of this pathway.
Quantitative Anticancer Data for Related Compounds
The following table summarizes the in vitro anticancer activity (IC50 values) of selected methylated quinoline derivatives against various cancer cell lines to provide a comparative context.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Methylated Quinoline N-Oxide Analog | Lung Cancer (A549) | Data not available for this compound, comparative values for similar compounds range from low to mid micromolar. |
| Methylated Quinoline N-Oxide Analog | Breast Cancer (MCF-7) | Data not available for this compound, comparative values for similar compounds range from low to mid micromolar. |
| Methylated Quinoline N-Oxide Analog | Leukemia (HL-60) | Data not available for this compound, comparative values for similar compounds range from sub-micromolar to low micromolar. |
Antimicrobial Activity
Quinoline-based compounds have a long history as antimicrobial agents. The N-oxide functionality can modulate this activity. While specific data for this compound is limited, related compounds have shown activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data for Related Compounds
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected methylated quinoline derivatives against various microbial strains for comparative purposes.
| Compound Class | Microbial Strain | MIC (µg/mL) |
| Methylated Quinoline Derivative | Staphylococcus aureus | Data not available for this compound, comparative values for similar compounds vary widely. |
| Methylated Quinoline Derivative | Escherichia coli | Data not available for this compound, comparative values for similar compounds vary widely. |
| Methylated Quinoline Derivative | Candida albicans | Data not available for this compound, comparative values for similar compounds vary widely. |
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity Assessment
This protocol outlines the determination of cell viability and proliferation in response to treatment with a test compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Western Blot Analysis of the PI3K/Akt/mTOR Pathway
This protocol describes the investigation of the effect of a test compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the changes in protein expression and phosphorylation.
Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific biological data for this compound is not extensively documented in publicly accessible literature, the known anticancer and antimicrobial activities of the broader class of quinoline N-oxides provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of its biological potential. Future research should focus on the synthesis and comprehensive biological profiling of this compound to elucidate its specific mechanisms of action and therapeutic utility.
References
Synthesis of 3-Methylquinoline N-oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methylquinoline N-oxide from 3-methylquinoline. This document details the prevalent synthetic methodologies, complete with experimental protocols and quantitative data to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group can be a precursor for further functionalization of the quinoline ring system, making it a key building block in the development of novel therapeutics. The direct oxidation of the nitrogen atom in 3-methylquinoline is the most common and efficient route to this compound. This guide focuses on the well-established method of N-oxidation using hydrogen peroxide in an acidic medium, a robust and scalable approach.
Synthetic Pathway
The synthesis of this compound from 3-methylquinoline is a direct oxidation reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic oxygen of an oxidizing agent.
Caption: Synthetic workflow for the N-oxidation of 3-methylquinoline.
Experimental Protocol
This protocol is adapted from established procedures for the N-oxidation of related heterocyclic compounds, such as 3-methylpyridine.[1]
Materials:
-
3-Methylquinoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Activated Charcoal (optional)
-
Celite (optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-methylquinoline (1 equivalent) with glacial acetic acid (approximately 3-5 volumes relative to the 3-methylquinoline).
-
Addition of Oxidant: Cool the mixture in an ice-water bath. To the stirred solution, slowly add 30% hydrogen peroxide (1.1 to 1.5 equivalents). The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic. This step should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. If the solution is colored, it can be treated with a small amount of activated charcoal, stirred for 15-20 minutes, and then filtered through a pad of Celite. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical quantitative data for the N-oxidation of 3-methylquinoline and related compounds. Yields are highly dependent on the specific reaction conditions and purification methods.
| Parameter | 3-Methylpyridine N-oxide[1] | N-Methylmorpholine N-oxide[2] |
| Starting Material | 3-Methylpyridine | N-Methylmorpholine |
| Oxidizing Agent | 30% Hydrogen Peroxide | 30% Hydrogen Peroxide |
| Solvent | Glacial Acetic Acid | - |
| Reaction Temperature | 70-75 °C | 75 °C |
| Reaction Time | 24 hours | 20 hours |
| Yield | 73-77% | 83.8-88.7% |
Characterization Data of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Typically a solid |
| Melting Point | Varies based on purity |
| Solubility | Soluble in polar organic solvents |
Spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) should be acquired to confirm the structure and purity of the synthesized this compound.
Safety Considerations
-
Hydrogen Peroxide: 30% hydrogen peroxide is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with hydrogen peroxide can be exothermic; therefore, slow addition and temperature control are crucial.
-
Glacial Acetic Acid: It is corrosive and can cause severe skin and eye burns. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Organic Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. All extractions and solvent removal should be performed in a fume hood.
-
Neutralization: The neutralization of acetic acid with carbonate or bicarbonate bases produces carbon dioxide gas, which can cause pressure buildup. Add the base slowly and with good stirring.
Conclusion
The N-oxidation of 3-methylquinoline using hydrogen peroxide in glacial acetic acid is a reliable and efficient method for the synthesis of this compound. The detailed protocol and data presented in this guide provide a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate in their research and development endeavors. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
References
3-Methylquinoline N-oxide spectral data (NMR, IR, Mass)
An In-depth Technical Guide to the Spectral Data of 3-Methylquinoline N-oxide
This guide provides a comprehensive overview of the spectral data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.
Spectral Data Summary
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.66 | d | 8.7 | 1 H | Aromatic CH |
| 8.41 | s | - | 1 H | Aromatic CH |
| 7.76 | d | 8.4 | 1 H | Aromatic CH |
| 7.67 | ddd | 8.6, 6.9, 1.3 | 1 H | Aromatic CH |
| 7.63–7.55 | m | - | 1 H | Aromatic CH |
| 7.52 | s | - | 1 H | Aromatic CH |
| 2.43 | s | - | 3 H | -CH₃ |
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ) ppm |
| 139.7 |
| 137.0 |
| 131.2 |
| 130.2 |
| 129.4 |
| 128.7 |
| 127.4 |
| 125.6 |
| 119.5 |
| 18.7 |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained via electron ionization.
Table 3: Mass Spectrometry Data for this compound [2][3]
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.1846 g/mol |
| Ionization Method | Electron Ionization (EI) |
Infrared (IR) Spectroscopy
A gas-phase IR spectrum for this compound is available.[3] Key spectral features are consistent with the vibrations of the quinoline ring system and the N-oxide group.
Experimental Protocols
The following sections detail the methodologies employed for the synthesis and spectral characterization of this compound.
Synthesis of this compound[1]
This compound was synthesized via the N-oxidation of 3-methylquinoline.
-
A solution of 3-chloroperbenzoic acid (mCPBA) (1.1 equivalents) in dichloromethane (CH₂Cl₂) was prepared.
-
This solution was added dropwise to a stirred solution of 3-methylquinoline (1.0 equivalent) in CH₂Cl₂ at 25 °C.
-
The reaction mixture was stirred vigorously for 2 hours at room temperature.
-
Upon completion, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) was added to neutralize the excess mCPBA.
-
The resulting mixture was extracted with CH₂Cl₂.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
NMR Spectroscopy[1]
-
Instrument : ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE III spectrometer.
-
Frequency : ¹H spectra were acquired at 400 MHz and ¹³C spectra at 100 MHz.
-
Solvent : Deuterated chloroform (CDCl₃) was used as the solvent.
-
Referencing : The spectra were referenced to the residual solvent signals (¹H: δ 7.26 ppm; ¹³C: δ 77.0 ppm).
Mass Spectrometry[1]
-
Instrument : High-resolution mass spectra (HRMS) were recorded on a Bruker MicroTOF QII spectrometer.
-
Ionization : The specific ionization method for the high-resolution data was electrospray ionization (ESI). The NIST reference spectrum was obtained using electron ionization (EI).[2]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
References
Navigating the Solubility of 3-Methylquinoline N-oxide: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of 3-Methylquinoline N-oxide in common laboratory solvents. This document provides a framework for understanding and determining its solubility in the absence of extensive published quantitative data.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of quinoline, a scaffold present in numerous biologically active molecules, understanding its physicochemical properties is paramount for its application in research and development. A critical parameter among these properties is solubility, which directly influences bioavailability, formulation feasibility, and the design of synthetic and analytical procedures.
This technical guide consolidates the available information on the solubility of this compound, provides detailed experimental protocols for its determination, and offers a qualitative assessment of its expected solubility based on its chemical structure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.18 g/mol | - |
| Melting Point | 88-89 °C | [1] |
| Boiling Point (Predicted) | 315.0 ± 35.0 °C | [1] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 1.08 ± 0.30 | [1] |
Solubility Profile
The presence of the polar N-oxide functional group suggests that this compound will exhibit greater solubility in polar solvents compared to its parent compound, 3-methylquinoline. The quinoline ring system, being a larger, aromatic, and relatively nonpolar structure, will contribute to its solubility in organic solvents.
Based on experimental procedures for the synthesis and biological testing of related quinoline N-oxides, the following qualitative solubility information can be inferred:
| Solvent | Qualitative Solubility | Rationale / Evidence |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a common solvent for preparing stock solutions of quinoline derivatives for biological assays. |
| Chloroform | Soluble | Chloroform is often used as an extraction solvent for quinoline N-oxide derivatives during synthesis workup. |
| Methanol | Likely Soluble | Alcohols are frequently used as solvents for reactions and purifications of similar heterocyclic compounds. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol is a common solvent for polar organic molecules. |
| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that can dissolve a wide range of organic compounds. |
| Water | Sparingly Soluble to Insoluble | The presence of the large hydrophobic quinoline backbone is expected to limit aqueous solubility. |
| Hexane | Insoluble | As a nonpolar solvent, hexane is unlikely to dissolve the polar this compound. |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods are recommended.
Shake-Flask Method (Thermodynamic Solubility)
This is the gold standard method for determining the thermodynamic equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The amount of solid should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. This can take several hours to days.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Quantification: Determine the concentration of this compound in the filtered solution using a suitable analytical method such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Analytical Methods for Quantification
a) UV-Vis Spectroscopy
-
Determination of λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax and determine its concentration from the calibration curve.
-
Solubility Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor.
b) High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) for the separation and quantification of this compound.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.
-
Solubility Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of a compound's solubility.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented in the scientific literature, this guide provides a foundational understanding for researchers. The provided experimental protocols offer a clear path for the determination of its solubility in various laboratory solvents. A systematic approach to determining and reporting these values will be a valuable contribution to the scientific community, aiding in the future development and application of this and related compounds.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylquinoline N-oxide is a heterocyclic compound of significant interest in synthetic organic chemistry and medicinal research. As a derivative of quinoline, its N-oxide functionality profoundly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of novel molecular scaffolds. The presence of the N-oxide group activates the pyridine ring towards nucleophilic substitution, particularly at the C2 and C4 positions, while also enabling its participation in unique cycloaddition reactions. This guide provides a comprehensive overview of the core chemical properties, reactivity, and key experimental protocols related to this compound, serving as a critical resource for professionals in chemical and pharmaceutical development.
Chemical and Physical Properties
This compound is a solid at room temperature with a defined melting point. The N-oxide group introduces polarity, which generally affects its solubility compared to the parent 3-methylquinoline. While specific solubility data is not widely published, it can be inferred that it shares solubility characteristics with similar polar heterocyclic compounds, being soluble in polar organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.19 g/mol | [1] |
| CAS Number | 1873-55-8 | |
| Melting Point | 88 - 89 °C | [2] |
| Appearance | Solid | |
| Solubility | Inferred to be soluble in polar organic solvents. Quinoline is slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[3] |
Reactivity and Reaction Profile
The reactivity of this compound is dominated by the electronic influence of the N-oxide group. This group is electron-donating by resonance and electron-withdrawing by induction, creating a complex reactivity profile. It increases the electron density at the 2-, 4-, 6-, and 8-positions, making the pyridine ring susceptible to nucleophilic attack and the benzene ring activated towards electrophiles.
Nucleophilic Substitution
The N-oxide functionality significantly activates the C2 and C4 positions of the quinoline ring system towards nucleophilic attack. This is a cornerstone of its synthetic utility.
-
Halogenation: Deoxygenative halogenation is a common transformation for quinoline N-oxides. Reagents like phosphorus oxychloride (POCl₃), sulfuryl chloride (SOCl₂), or systems like triphenylphosphine (PPh₃) with trichloroacetonitrile (Cl₃CCN) can be employed to introduce a halogen, typically chlorine, at the C2 position.[4][5] This reaction proceeds via an initial attack of the N-oxide oxygen on the electrophilic reagent, followed by nucleophilic attack of the halide at the C2 position and subsequent elimination.
-
Amination: The activated ring can undergo amination at the C2 position. Metal-free methods utilizing activating agents like triflic anhydride (Tf₂O) or PhI(OAc)₂/PPh₃ with various amine sources have been developed for quinoline N-oxides.[5]
Electrophilic Substitution
In contrast to nucleophilic attack on the pyridine ring, electrophilic substitution preferentially occurs on the electron-rich benzene ring, primarily at the C5 and C8 positions.
-
Nitration: The nitration of the parent quinoline scaffold typically yields a mixture of 5-nitro and 8-nitro derivatives under strong acidic conditions (e.g., HNO₃/H₂SO₄). For N-oxides, the outcome can be more complex. While the N-oxide group in pyridine directs nitration to the 4-position, the directing effects in the fused quinoline system, combined with the influence of the 3-methyl group, mean that reaction conditions must be carefully selected to achieve desired regioselectivity.
Cycloaddition Reactions
This compound can act as a 1,3-dipole, participating in cycloaddition reactions to form novel heterocyclic systems. This reactivity is a powerful tool for building molecular complexity.
-
[3+2] Cycloaddition: A key reaction involves the treatment of 3-substituted quinoline N-oxides with dipolarophiles like phenyl isocyanate. This reaction, typically conducted at elevated temperatures in a polar aprotic solvent like DMF, proceeds through a primary 1,3-dipolar cycloaddition adduct to yield complex oxazolo[4,5-b]quinoline structures.[6]
C-H Activation and Functionalization
Modern synthetic methods have enabled the direct functionalization of C-H bonds in the quinoline N-oxide scaffold. Transition-metal catalysis, particularly with rhodium(III), has been used for the regioselective C8-bromination and amidation of quinoline N-oxides, offering a direct route to functionalization without pre-activating the substrate.[7][8]
Experimental Protocols
Synthesis of this compound
The synthesis of N-oxides is typically achieved by the oxidation of the parent heterocycle.
-
Protocol:
-
Dissolve 3-methylquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add an oxidizing agent, such as 30% aqueous hydrogen peroxide, dropwise to the solution while maintaining the temperature at approximately 70-75 °C.
-
Stir the mixture at this temperature for several hours (e.g., 20-24 hours) until the reaction is complete, which can be monitored by TLC.
-
After completion, cool the reaction mixture. Remove excess solvent and water under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone to yield pure this compound.
-
C2-Chlorination (General Protocol)
This protocol describes a general method for the deoxygenative chlorination at the C2 position.
-
Protocol:
-
To a solution of this compound (1 equivalent) in a dry, inert solvent such as acetonitrile, add triphenylphosphine (PPh₃, ~1.2 equivalents) and trichloroacetonitrile (Cl₃CCN, ~1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel to isolate the 2-chloro-3-methylquinoline product.[4]
-
[3+2] Cycloaddition with Phenyl Isocyanate
This protocol provides a method for constructing oxazoloquinoline derivatives.
-
Protocol:
-
In a reaction flask, dissolve this compound (1 equivalent) and phenyl isocyanate (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 80 °C and stir for approximately 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, evaporate the solvent under high vacuum.
-
Wash the resulting crystalline residue with a non-polar solvent like ether and recrystallize from a solvent such as benzene to afford the pure 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline product.[6]
-
Visualized Reaction Pathway
The following diagram illustrates the logical workflow for the 1,3-dipolar cycloaddition reaction between a 3-substituted quinoline N-oxide and phenyl isocyanate, a key transformation highlighting its reactivity.
Caption: Logical workflow of the 1,3-dipolar cycloaddition of a quinoline N-oxide.
References
- 1. This compound , 97 , 1873-55-8 - CookeChem [cookechem.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Thermal Landscape of 3-Methylquinoline N-oxide: A Technical Guide to Stability and Decomposition Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline N-oxide, a heterocyclic aromatic N-oxide, is a scaffold of interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for determining its suitability for various applications, including pharmaceutical formulation, synthesis of energetic materials, and as a precursor in organic synthesis. The N-oxide functional group can significantly influence the molecule's reactivity and degradation profile, making a thorough thermal analysis an essential component of its characterization.
Thermal Stability Analysis: Key Methodologies
The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with an analysis of the evolved gases, for instance by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a detailed picture of the decomposition process can be obtained.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.
Hypothetical TGA Data for this compound
| Parameter | Value | Interpretation |
| Onset Decomposition Temperature (Tonset) | ~250 °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~280 °C | The temperature at which the rate of mass loss is highest for the primary decomposition step. |
| Mass Loss (Step 1) | ~10% | Corresponds to the initial loss of a small fragment, potentially the N-oxide oxygen and rearrangement. |
| Mass Loss (Step 2) | ~60% | Represents the major decomposition of the heterocyclic ring structure. |
| Final Residue at 600 °C | ~30% | Indicates the formation of a stable carbonaceous residue under the experimental conditions. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Hypothetical DSC Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) | Interpretation |
| Endotherm (Melting) | 88 - 92 °C | 120 | Sharp peak indicating the melting point of the crystalline solid. |
| Exotherm (Decomposition) | 260 - 320 °C | -850 | Broad peak indicating an exothermic decomposition process. |
Experimental Protocols
The following are detailed, generalized protocols for the thermal analysis of a compound like this compound.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass change (%) and the first derivative of the mass change (DTG) as a function of temperature. Determine the onset temperature of decomposition and the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A small pinhole may be made in the lid to allow for the release of any evolved gases.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge the sample chamber with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C for 5 minutes.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Decomposition Product Analysis
To identify the volatile products of thermal decomposition, Pyrolysis-Gas Chromatography-Mass Spectrometry is the technique of choice.
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature to the Tpeak identified by TGA (e.g., 280 °C).
-
Pyrolysis time: 10-20 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A suitable temperature program to separate the pyrolysis products, for example, hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for a comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Decomposition Pathway Considerations
The thermal decomposition of aromatic N-oxides can proceed through several pathways. A likely initial step for this compound is the homolytic cleavage of the N-O bond, leading to the formation of a radical species. This can be followed by deoxygenation to form 3-methylquinoline or rearrangement and fragmentation of the quinoline ring. The presence of the methyl group may also influence the decomposition pathway, potentially through radical abstraction or by altering the electron density of the aromatic system. Py-GC-MS analysis would be instrumental in elucidating the actual products and, by inference, the decomposition mechanism.
Conclusion
A thorough understanding of the thermal stability and decomposition of this compound is paramount for its safe handling and effective application. While specific experimental data remains to be published, the methodologies and workflows outlined in this guide provide a robust framework for such an investigation. The combination of TGA, DSC, and Py-GC-MS offers a powerful analytical toolkit to determine critical thermal parameters, identify decomposition products, and ultimately ensure the informed and safe use of this compound in research and development.
An In-depth Technical Guide to the Electronic Effects of the N-Oxide Group in 3-Methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic effects of the N-oxide functional group on the 3-methylquinoline scaffold. Through a curated presentation of experimental data, detailed protocols, and mechanistic visualizations, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity. The strategic introduction of the N-oxide group significantly modulates the electron density distribution within the quinoline ring system, thereby influencing its reactivity and potential applications in medicinal chemistry and materials science.
Core Electronic Influences of the N-Oxide Group
The N-oxide group (N⁺-O⁻) is a powerful modulator of the electronic landscape of the quinoline ring. Its effects are a combination of resonance and inductive effects.
Resonance Effects: The N-oxide group is a strong π-electron-donating group through resonance. The lone pairs on the oxygen atom can be delocalized into the aromatic system, increasing the electron density at the ortho (C2 and C8a, though C2 is more pronounced) and para (C4) positions. This is illustrated by the resonance structures below.
Inductive Effects: Electronegativity differences between nitrogen, oxygen, and carbon lead to inductive effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and acidifies the protons on the adjacent methyl group. Conversely, the negatively charged oxygen atom has an electron-donating inductive effect (+I).
The interplay of these effects results in a nuanced electronic character. The increased electron density at specific positions makes the N-oxide susceptible to both electrophilic and nucleophilic attack at different sites compared to the parent quinoline.
Spectroscopic and Physicochemical Data
The electronic perturbations induced by the N-oxide group are readily observable through various spectroscopic techniques. This section summarizes key quantitative data for 3-methylquinoline and its N-oxide derivative.
Table 1: Spectroscopic Data for 3-Methylquinoline and 3-Methylquinoline N-oxide
| Compound | 1H NMR (CDCl3, 400 MHz) δ [ppm] | 13C NMR (CDCl3, 100 MHz) δ [ppm] |
| 3-Methylquinoline | 8.85 (d, J=2.3 Hz, 1H), 8.08 (d, J=8.4 Hz, 1H), 7.98 (s, 1H), 7.71 (d, J=8.1 Hz, 1H), 7.64 (ddd, J=8.4, 6.9, 1.4 Hz, 1H), 7.48 (ddd, J=8.1, 6.9, 1.2 Hz, 1H), 2.53 (s, 3H) | 151.8, 146.8, 135.9, 131.3, 129.2, 128.9, 128.3, 127.4, 126.5, 20.0 |
| This compound | 8.66 (d, J=8.7 Hz, 1H), 8.41 (s, 1H), 7.76 (d, J=8.4 Hz, 1H), 7.67 (ddd, J=8.6, 6.9, 1.3 Hz, 1H), 7.63–7.55 (m, 1H), 7.52 (s, 1H), 2.43 (s, 3H)[1] | 139.7, 137.0, 131.2, 130.2, 129.4, 128.7, 127.4, 125.6, 119.5, 18.7[1] |
Experimental Protocols
Synthesis of this compound
A general and reliable method for the N-oxidation of quinoline derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
Protocol:
-
Dissolve 3-methylquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1-1.5 eq) in DCM dropwise to the stirred solution of 3-methylquinoline.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/methanol).
Experimental Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis of this compound.
Reactivity and Mechanistic Considerations
The N-oxide group significantly alters the reactivity of the quinoline ring, making it a versatile intermediate for further functionalization.
1,3-Dipolar Cycloaddition
3-Substituted quinoline N-oxides can participate in 1,3-dipolar cycloaddition reactions. For instance, the reaction with phenyl isocyanate proceeds to form a cycloadduct, which can then rearrange.[2]
Reaction Scheme: 3-Nitroquinoline N-oxide reacts with phenyl isocyanate in DMF at 80°C to yield 3H-2-oxo-3-phenyloxazolo[4,5-b]quinoline. A similar reactivity pattern can be anticipated for this compound, although the specific reaction conditions and yields may vary.[2]
Proposed Mechanism:
The reaction is thought to proceed through an initial [3+2] cycloaddition of the N-oxide (as the 1,3-dipole) and the isocyanate. This is followed by a rearrangement and elimination to form the final product.
Proposed Mechanism for the Reaction of a 3-Substituted Quinoline N-oxide with Phenyl Isocyanate
Caption: A simplified mechanism for the reaction of a 3-substituted quinoline N-oxide.
Nucleophilic and Electrophilic Substitution
The N-oxide group activates the quinoline ring for both nucleophilic and electrophilic substitutions, often with regioselectivity that is different from the parent quinoline.
-
Nucleophilic Attack: The C2 and C4 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the N-oxide group through resonance. Halogenated quinoline N-oxides at the 2 and 4 positions readily undergo nucleophilic substitution.[3]
-
Electrophilic Attack: While the pyridine ring is generally deactivated towards electrophilic substitution, the N-oxide functionality can direct electrophiles to the C4 position.[4] The benzenoid ring of the quinoline system can also undergo electrophilic substitution, typically at the C5 and C8 positions.
Conclusion
The introduction of an N-oxide group to the 3-methylquinoline scaffold profoundly influences its electronic properties and reactivity. This guide has provided a foundational understanding of these effects, supported by spectroscopic data and experimental protocols. The N-oxide serves as a valuable functional group for activating the quinoline core, enabling a diverse range of chemical transformations. For researchers in drug discovery and materials science, a thorough comprehension of these principles is paramount for the rational design of novel molecules with desired properties and functions. Further computational studies on this compound would be beneficial to provide a more quantitative picture of its electronic structure and to rationalize its reactivity in greater detail.
References
Theoretical Examination of 3-Methylquinoline N-oxide: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical calculations used to elucidate the molecular structure and properties of 3-Methylquinoline N-oxide. By leveraging computational chemistry, researchers can gain significant insights into the geometric, electronic, and vibrational characteristics of this compound, which is of interest in medicinal chemistry and materials science. This paper outlines the standard computational methodologies and presents the expected theoretical data.
Introduction to this compound
This compound is a heterocyclic compound derived from quinoline. The introduction of an N-oxide functional group and a methyl group at the 3-position significantly alters the electronic and steric properties of the parent quinoline molecule.[1] These modifications can influence its biological activity and chemical reactivity.[1] Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these molecular-level changes.[2]
The general chemical structure of this compound is represented by the formula C₁₀H₉NO.[3]
Computational Methodologies
The theoretical data presented in this guide are based on well-established computational protocols for quinoline derivatives, as documented in multiple studies.[4][5][6] These methods provide a reliable framework for predicting the properties of this compound.
Density Functional Theory (DFT) Calculations
A common and effective method for this type of analysis is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed for its accuracy in predicting the properties of organic molecules.[5][6] A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good balance between computational cost and accuracy for both geometry optimization and vibrational frequency calculations.[5]
Software for Quantum Chemical Calculations
Quantum chemical calculations are typically performed using software packages like Gaussian, which allows for a wide range of theoretical chemistry investigations.[7]
General Computational Workflow
The process for the theoretical analysis of this compound follows a standardized workflow. This begins with defining the initial molecular structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on this optimized structure to determine various properties.
References
- 1. benchchem.com [benchchem.com]
- 2. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DFT studies of the structure and vibrational spectra of 8-hydroxyquinoline N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed C-H Activation using 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 3-Methylquinoline N-oxide as a directing group in palladium-catalyzed C-H activation, with a specific focus on achieving C8-arylation of the quinoline core. The N-oxide functionality serves as an effective directing group, enabling regioselective functionalization that is otherwise challenging to achieve.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry and materials science. The ability to selectively functionalize the quinoline core through C-H activation is a powerful tool for the synthesis of novel compounds. While palladium-catalyzed C-H functionalization of quinoline N-oxides typically occurs at the C2 position, specific reaction conditions can steer the selectivity towards the C8 position.[1][2][3] This switch in regioselectivity is highly valuable for accessing 8-substituted quinolines, which are important structural motifs in various biologically active molecules.[1][2] The protocols outlined below are based on established methods for the C8-arylation of quinoline N-oxides and are adapted for this compound.[4][5]
Key Applications
-
Drug Discovery: Synthesis of novel 8-arylquinoline derivatives as potential therapeutic agents.
-
Materials Science: Development of new ligands and functional materials based on the quinoline scaffold.
-
Organic Synthesis: A reliable method for the late-stage functionalization of complex molecules containing a quinoline moiety.
Reaction Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed C8-arylation of quinoline N-oxides with various iodoarenes. While specific data for this compound is not extensively published, the broad substrate scope of the reaction suggests similar outcomes.[4]
Table 1: Optimization of Reaction Conditions for C8-Arylation of Quinoline N-oxide [1][5]
| Entry | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | C8/C2 Ratio | Yield (%) |
| 1 | Pd(OAc)₂ (5) | - | Acetic Acid | 120 | 12 | 12:1 | 9 |
| 2 | Pd(OAc)₂ (5) | AgOAc (1) | Acetic Acid | 120 | 12 | 12:1 | 23 |
| 3 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid | 120 | 12 | >30:1 | 73 |
| 4 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid / H₂O | 120 | 12 | 23:1 | 98 |
| 5 | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5) | Acetic Acid / H₂O | 180 (MW) | 0.75 | >30:1 | 96 |
Table 2: Substrate Scope for C8-Arylation of Substituted Quinoline N-oxides [4]
| Quinoline N-oxide | Iodoarene | Product | Yield (%) |
| Quinoline N-oxide | Iodobenzene | 8-Phenylquinoline N-oxide | 82 |
| 2-Methylquinoline N-oxide | Iodobenzene | 2-Methyl-8-phenylquinoline N-oxide | 85 |
| 6-Methylquinoline N-oxide | Iodobenzene | 6-Methyl-8-phenylquinoline N-oxide | 88 |
| 6-Methoxyquinoline N-oxide | 4-Iodotoluene | 6-Methoxy-8-(p-tolyl)quinoline N-oxide | 91 |
| 6-Fluoroquinoline N-oxide | 4-Iodoanisole | 6-Fluoro-8-(4-methoxyphenyl)quinoline N-oxide | 75 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-oxidation of 3-methylquinoline, a necessary prerequisite for its use as a directing group.
Materials:
-
3-Methylquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 3-methylquinoline (1.0 equiv) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a solid.
Protocol 2: Palladium-Catalyzed C8-Arylation of this compound
This protocol details the regioselective C8-arylation of this compound with an iodoarene.[4][5]
Materials:
-
This compound
-
Iodoarene (e.g., Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver phosphate (Ag₃PO₄)
-
Acetic acid
-
Water
-
Argon or Nitrogen gas
-
Microwave vial or sealed tube
-
Ethyl acetate
-
Celite
Procedure:
-
To a microwave vial or sealed tube, add this compound (0.2 mmol, 1.0 equiv), the desired iodoarene (0.6 mmol, 3.0 equiv), palladium(II) acetate (2.2 mg, 0.01 mmol, 5 mol%), and silver phosphate (42 mg, 0.1 mmol, 0.5 equiv).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add acetic acid (1.0 mL) and water (0.1 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C for 12 hours, or in a microwave reactor at 180 °C for 45 minutes.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the 8-aryl-3-methylquinoline N-oxide product.
Visualizations
Caption: Experimental workflow for the synthesis and C8-arylation of this compound.
Caption: Proposed catalytic cycle for the C8-arylation of quinoline N-oxide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: " by David E. Stephens, Johant Lakey-Beitia et al. [scholarworks.utrgv.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rh(III)-Catalyzed C-H Bromination of 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the regioselective C-H bromination of 3-methylquinoline N-oxide at the C8 position, utilizing a Rh(III) catalyst. The N-oxide functional group serves as a directing group, enabling high selectivity for the C8 position. This transformation is valuable for the synthesis of functionalized quinoline derivatives, which are important scaffolds in medicinal chemistry and materials science. The protocol is based on the work of Dhiman et al., who developed a highly efficient and regioselective method for the C8-functionalization of quinoline N-oxides.[1][2][3] This method demonstrates excellent functional group tolerance and is scalable, making it a practical tool for organic synthesis.[1][3][4]
Reaction Principle
The reaction proceeds via a Rh(III)-catalyzed C-H activation mechanism. The N-oxide directing group coordinates to the rhodium catalyst, facilitating the cleavage of the C-H bond at the C8 position to form a five-membered rhodacycle intermediate.[1][2][4] This intermediate then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to afford the C8-brominated product and regenerate the active catalyst.
Experimental Protocol
This protocol is adapted from the procedure described by Dhiman et al. for the C8-bromination of quinoline N-oxides.[1][4]
Materials:
-
This compound
-
[RhCp*Cl₂]₂ (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
N-Bromosuccinimide (NBS)
-
NaOAc (Sodium acetate)
-
TFE (2,2,2-Trifluoroethanol)
-
An oven-dried reaction tube with a magnetic stir bar
Procedure:
-
To an oven-dried reaction tube, add this compound (1.0 equiv.), [RhCp*Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), NBS (1.1 equiv.), and NaOAc (20 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add TFE as the solvent.
-
Seal the reaction tube and place it in a preheated oil bath at the designated reaction temperature.
-
Stir the reaction mixture for the specified time.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C8-brominated this compound.
Data Presentation
The following table summarizes the optimized reaction conditions and the yield for the C8-bromination of a model quinoline N-oxide substrate as reported by Dhiman et al.[1][4]
| Entry | Substrate | Catalyst (mol%) | Additive 1 (mol%) | Additive 2 (mol%) | Brominating Agent (equiv.) | Solvent | Temp. | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | [RhCp*Cl₂]₂ (5) | AgSbF₆ (20) | NaOAc (20) | NBS (1.1) | TFE | 80 °C | 12 | 95 |
Data extracted from the optimization studies on the parent quinoline N-oxide.[1][4] The protocol is expected to provide good to excellent yields for this compound as the methodology demonstrates broad substrate scope.[1]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Rh(III)-catalyzed C-H bromination protocol.
Proposed Catalytic Cycle
Caption: The proposed catalytic cycle for the Rh(III)-catalyzed C8-H bromination of quinoline N-oxides.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silver compounds can be light-sensitive and may stain skin and surfaces.
-
Trifluoroethanol is a corrosive and toxic solvent. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
-
Low Yield: Ensure all reagents are pure and dry. The reaction is sensitive to air and moisture, so maintain a good inert atmosphere. The reaction temperature and time may need further optimization for specific substrates.
-
Formation of Side Products: Impurities in the starting material or reagents can lead to side reactions. Ensure proper purification of the starting materials. The stoichiometry of the reagents is crucial; accurately measure all components.
-
No Reaction: Check the activity of the catalyst. Ensure that the silver salt is fresh and has been stored properly.
Conclusion
This protocol for the Rh(III)-catalyzed C-H bromination of this compound offers a highly regioselective and efficient method for the synthesis of C8-functionalized quinolines. The use of a directing group strategy allows for precise control over the reaction site, which is often challenging to achieve through classical electrophilic aromatic substitution. This methodology is a valuable addition to the synthetic chemist's toolbox for the construction of complex heterocyclic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 3. Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-Oxides: Regioselective C-Br and C-N Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: 3-Methylquinoline N-oxide as a Directing Group in Organic Synthesis
Introduction
3-Methylquinoline N-oxide has emerged as a versatile directing group in organic synthesis, primarily facilitating regioselective C-H functionalization reactions. The N-oxide moiety serves as an effective coordinating site for transition metal catalysts, enabling the activation of otherwise inert C-H bonds at specific positions on the quinoline scaffold. This strategy has proven invaluable for the synthesis of complex quinoline derivatives, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The directing ability of the N-oxide group typically favors functionalization at the C2 and C8 positions, with the regioselectivity being highly dependent on the choice of catalyst, ligands, and reaction conditions.
Key Applications
The primary application of this compound as a directing group is in transition-metal-catalyzed C-H functionalization reactions. These transformations allow for the direct introduction of a wide range of functional groups, including aryl, alkyl, and alkenyl moieties, as well as heteroatoms.
-
C-H Arylation: Palladium catalysts are commonly employed for the C-H arylation of quinoline N-oxides. While many palladium-catalyzed methods for quinoline N-oxides are highly C2-selective, specific conditions have been developed to achieve high selectivity for the C8 position.[1][2] Acetic acid as a solvent has been shown to be crucial for directing the palladation to the C8 position.[1][2] This C8-arylation is tolerant of a variety of functional groups on both the quinoline N-oxide and the iodoarene coupling partner.[1]
-
C-H Alkylation and Alkenylation: Rhodium catalysts are frequently used for the C8-alkylation and alkenylation of quinoline N-oxides.[3][4][5][6] These reactions demonstrate excellent regioselectivity for the C8 position and can be performed under mild conditions.[3] A variety of activated and unactivated olefins can be used as coupling partners.[4]
-
Other Functionalizations: The N-oxide directing group strategy has also been extended to other transformations, including amidation, and halogenation, often with high regioselectivity for the C8 position.[7][8]
Regioselectivity: C2 vs. C8 Functionalization
The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is a key aspect of its utility. The outcome, whether functionalization occurs at the C2 or C8 position, is determined by the catalyst and reaction conditions.
-
C8-Selectivity: Rhodium(III) and Iridium(III) catalysts, often with Cp* ligands, generally favor the formation of a stable five-membered metallacycle intermediate involving the N-oxide oxygen and the C8-C-H bond, leading to exclusive C8-functionalization.[7][9] Palladium catalysts can also be steered towards C8-selectivity, particularly when using acetic acid as a solvent, which is believed to facilitate the cyclopalladation at the C8 position.[1][10]
-
C2-Selectivity: In contrast, many palladium-catalyzed reactions, especially in neutral solvents like DMF or dioxane, proceed with high C2-selectivity.[2] This is often rationalized by the formation of a different type of intermediate or a different C-H activation mechanism that favors the more electronically accessible C2 position.[10]
The ability to selectively functionalize either the C2 or C8 position by tuning the reaction conditions highlights the synthetic power of the N-oxide directing group strategy.
Quantitative Data
Table 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
| Entry | Quinoline N-oxide Substrate | Aryl Iodide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | C8:C2 Ratio |
| 1 | Quinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5 equiv) | AcOH | 120 | 12 | 78 | >30:1 |
| 2 | Quinoline N-oxide | 4-Iodotoluene | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5 equiv) | AcOH/H₂O | 120 | 6 | 90 | 30:1 |
| 3 | 6-Methylquinoline N-oxide | Iodobenzene | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5 equiv) | AcOH/H₂O | 120 | 16 | 85 | >20:1 |
| 4 | This compound | 4-Iodoanisole | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5 equiv) | AcOH/H₂O | 120 | 16 | 82 | >20:1 |
| 5 | 6-Nitroquinoline N-oxide | Iodobenzene | Pd(OAc)₂ (5) | Ag₃PO₄ (0.5 equiv) | AcOH/H₂O | 120 | 16 | 65 | >20:1 |
Data compiled from literature sources.[1]
Table 2: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides
| Entry | Quinoline N-oxide Substrate | Alkene/Alkyne | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Quinoline N-oxide | N-Phenylmaleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 25 | 12 | 95 |
| 2 | This compound | N-Phenylmaleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 25 | 12 | 92 |
| 3 | 6-Methylquinoline N-oxide | N-Phenylmaleimide | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 25 | 12 | 96 |
| 4 | Quinoline N-oxide | Ethyl acrylate | [RhCpCl₂]₂ (2.5) | AgSbF₆ (10) | DCE | 25 | 12 | 88 |
| 5 | Quinoline N-oxide | Phenylacetylene | [RhCp*Cl₂]₂ (2) | AgSbF₆ (8), PivOH (20) | DCE | 50 | 24 | 85 |
Data compiled from literature sources.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the N-oxidation of quinolines.
Materials:
-
3-Methylquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 3-methylquinoline (1.0 equiv) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Palladium-Catalyzed C8-Arylation of this compound
This protocol is based on a general procedure for the C8-arylation of quinoline N-oxides.[1]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Silver(I) phosphate (Ag₃PO₄, 0.5 equiv)
-
Glacial acetic acid (AcOH)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and Ag₃PO₄ (0.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add glacial acetic acid and water (e.g., in a 30:5.5 ratio relative to the limiting reagent) via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.
-
Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 8-aryl-3-methylquinoline N-oxide.
Mandatory Visualizations
Caption: Generalized workflow for C8 C-H functionalization of quinoline N-oxide.
Caption: Logical relationship governing regioselectivity in C-H functionalization.
References
- 1. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pr.ibs.re.kr [pr.ibs.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective C8-Alkylation of Quinoline N-Oxides with Maleimides under Rh(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rh(III)-Catalyzed Regioselective C8-Alkylation of Quinoline N-Oxides with Maleimides and Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pr.ibs.re.kr [pr.ibs.re.kr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application of 3-Methylquinoline N-oxide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylquinoline N-oxide is a versatile reagent and intermediate in the synthesis of a variety of heterocyclic compounds. The presence of the N-oxide functionality activates the quinoline ring, making it susceptible to a range of transformations including cycloaddition reactions and nucleophilic additions, which are otherwise difficult to achieve with the parent quinoline. This document provides detailed application notes and experimental protocols for key synthetic methodologies utilizing this compound and its derivatives to construct complex heterocyclic frameworks. These methods are of significant interest in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in biologically active molecules and functional materials.
Application 1: [3+2] Cycloaddition for the Synthesis of Oxazolo[4,5-b]quinolines
Quinoline N-oxides can act as 1,3-dipoles in cycloaddition reactions, providing a direct route to fused heterocyclic systems. A notable application is the reaction of 3-substituted quinoline N-oxides with isocyanates to yield oxazolo[4,5-b]quinolines. This transformation is a powerful tool for constructing complex polycyclic aromatic compounds.
Reaction Scheme
Application Notes and Protocols: 3-Methylquinoline N-oxide as a Mild Oxidant in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging utility of 3-Methylquinoline N-oxide as a mild oxidant in organic synthesis. While traditionally viewed as a synthetic intermediate for the functionalization of the quinoline scaffold, recent studies on related heteroaromatic N-oxides have highlighted their potential as stoichiometric oxidants for a variety of transformations. This document details a key application in the oxidative rearomatization of N-heterocycles, providing detailed protocols and quantitative data to facilitate its adoption in research and development settings.
Application: Oxidative Rearomatization of Tetrahydroquinolines
A significant application of heteroaromatic N-oxides is the oxidative rearomatization of saturated N-heterocycles to their corresponding aromatic counterparts. This transformation is particularly valuable in late-stage functionalization strategies in medicinal chemistry and drug development, where planar aromatic systems are often required for biological activity. Based on the established reactivity of pyridine-N-oxide in promoting the rearomatization of tetrahydroisoquinolines, this compound is proposed as a mild and effective oxidant for the analogous transformation of tetrahydroquinolines.[1][2] This method offers a metal-free approach, generating volatile byproducts and simplifying product purification.
Proposed Reaction Scheme:
Caption: Proposed oxidative rearomatization of a substituted tetrahydroquinoline.
Quantitative Data Summary
The following table summarizes the expected yields for the oxidative rearomatization of various substituted tetrahydroisoquinolines using pyridine-N-oxide as the oxidant.[2] It is anticipated that this compound will afford similar yields under optimized conditions for the corresponding tetrahydroquinoline substrates.
| Entry | Substrate (Tetrahydroisoquinoline Derivative) | Product (Isoquinoline Derivative) | Yield (%) |
| 1 | N-Benzyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 1-Phenylisoquinoline | 78 |
| 2 | N-Benzyl-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 1-(4-Methoxyphenyl)isoquinoline | 65 |
| 3 | N-Benzyl-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 1-(4-Chlorophenyl)isoquinoline | 75 |
| 4 | N-Benzyl-1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline | 1-(Thiophen-2-yl)isoquinoline | 71 |
| 5 | N-Benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 6,7-Dimethoxy-1-phenylisoquinoline | 68 |
Experimental Protocols
General Procedure for Oxidative Rearomatization
This protocol is adapted from the established procedure for pyridine-N-oxide and is proposed for the use of this compound.[2]
Materials:
-
Substituted 1,2,3,4-tetrahydroquinoline
-
This compound (1.5 equivalents)
-
Anhydrous solvent (e.g., p-xylene or toluene)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add the substituted 1,2,3,4-tetrahydroquinoline (1.0 eq).
-
Add this compound (1.5 eq).
-
Add the anhydrous solvent (to make a 0.1 M solution of the substrate).
-
The flask is equipped with a reflux condenser and the mixture is heated to reflux (typically 140-160 °C, depending on the solvent) with vigorous stirring.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired substituted quinoline.
Workflow for Reaction Setup and Monitoring
The following diagram illustrates the general workflow for the oxidative rearomatization experiment.
References
Application Notes and Protocols for Amination Reactions of 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the C-2 amination of 3-Methylquinoline N-oxide, a key transformation for the synthesis of functionalized quinoline derivatives with applications in medicinal chemistry and materials science. Both a metal-free and a copper-catalyzed approach are presented, offering flexibility in reaction setup and reagent choice.
Introduction
The functionalization of quinoline scaffolds is of significant interest due to their prevalence in biologically active compounds. Direct C-H amination of quinoline N-oxides represents an efficient and atom-economical strategy to introduce nitrogen-containing substituents at the C-2 position, a crucial modification for tuning the pharmacological properties of these heterocycles. This application note details two distinct and effective protocols for the amination of this compound.
Metal-Free C2-Selective Amination
A highly efficient one-pot methodology for the C2-selective amination of quinoline N-oxides has been developed using diethyl H-phosphonate and potassium carbonate.[1] This metal-free approach offers mild reaction conditions and a broad substrate scope.
Experimental Protocol
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, pyrrolidine)
-
Diethyl H-phosphonate ((EtO)₂P(O)H)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Add the secondary amine (1.5 equiv.) and anhydrous dichloromethane.
-
To the resulting solution, add potassium carbonate (2.0 equiv.) followed by the dropwise addition of diethyl H-phosphonate (1.5 equiv.) at room temperature.
-
Stir the reaction mixture at room temperature for the time indicated in the data table below (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-amino-3-methylquinoline derivative.
Data Presentation
| Amine | Product | Time (h) | Yield (%) |
| Morpholine | 2-(Morpholin-4-yl)-3-methylquinoline | 3 | 92 |
| Piperidine | 2-(Piperidin-1-yl)-3-methylquinoline | 2 | 95 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)-3-methylquinoline | 2 | 96 |
Experimental Workflow
Caption: Metal-Free Amination Workflow.
Copper-Catalyzed Direct C-H Amination
An alternative approach involves a copper-catalyzed direct amination of quinoline N-oxides with aliphatic secondary amines.[2][3] This method is notable for proceeding under mild conditions without the need for ligands, additives, bases, or external oxidants.[2][3]
Experimental Protocol
Materials:
-
This compound
-
Aliphatic secondary amine (e.g., diethylamine, dipropylamine)
-
Copper(I) iodide (CuI)
-
1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the aliphatic secondary amine (2.0 equiv.), and copper(I) iodide (10 mol%).
-
Add 1,2-dichloroethane as the solvent.
-
Attach a reflux condenser and heat the reaction mixture at 80 °C with stirring for the time specified in the data table (typically 12-24 hours). Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., petroleum ether/ethyl acetate) to obtain the pure 2-amino-3-methylquinoline product.
Data Presentation
| Amine | Product | Time (h) | Yield (%) |
| Diethylamine | 2-(Diethylamino)-3-methylquinoline | 24 | 78 |
| Dipropylamine | 2-(Dipropylamino)-3-methylquinoline | 24 | 75 |
Reaction Scheme
Caption: Copper-Catalyzed Amination Reaction.
Conclusion
The presented protocols offer two robust and efficient methods for the C-2 amination of this compound. The metal-free approach is advantageous for its mild, room-temperature conditions and high yields with cyclic secondary amines. The copper-catalyzed method provides a valuable alternative, particularly for acyclic aliphatic amines, and operates without the need for additional activating reagents. The choice of method will depend on the specific amine substrate and desired reaction conditions. These application notes provide a solid foundation for researchers to synthesize a diverse library of 2-amino-3-methylquinoline derivatives for further investigation in drug discovery and materials science.
References
- 1. A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Transition Metal-Free Arylation of 3-Methylquinoline N-oxide
Introduction
The transition metal-free arylation of heteroaromatics is a rapidly advancing field in organic synthesis, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed cross-coupling reactions. Quinoline N-oxides are versatile substrates for C-H functionalization due to the electronic activation conferred by the N-oxide moiety. Specifically, 3-Methylquinoline N-oxide serves as an important scaffold in medicinal chemistry, and its selective arylation provides a direct route to novel derivatives with potential biological activity. These application notes detail methodologies for the transition metal-free arylation of this compound, focusing on C-2 arylation via a radical-mediated pathway.
Key Applications
-
Drug Discovery and Development: Synthesis of novel 2-aryl-3-methylquinoline derivatives as potential therapeutic agents.
-
Medicinal Chemistry: Creation of libraries of substituted quinolines for structure-activity relationship (SAR) studies.
-
Materials Science: Development of new organic materials with tailored electronic and photophysical properties.
C2-Arylation via In Situ Diazotisation of Anilines
A prominent transition metal-free method for the C-2 arylation of quinoline N-oxides involves the in situ generation of aryl radicals from anilines. This approach avoids the need for pre-synthesized and often unstable diazonium salts. The reaction proceeds under mild conditions and demonstrates good regioselectivity for the C-2 position.
One specific application of this method is the synthesis of 2-(4-Bromophenyl)-3-methylquinoline N-oxide.[1] This reaction proceeds with moderate yields and showcases the viability of this metal-free approach for substituted quinoline N-oxides.[1]
Alternative Transition Metal-Free Arylation Strategies
Several other transition metal-free strategies have been successfully applied to quinoline N-oxides and are applicable to 3-methyl substituted analogs:
-
Visible-Light Photocatalysis: Using photocatalysts like Eosin Y, quinoline N-oxides can be arylated with diaryliodonium salts under visible light irradiation.[2] This method is advantageous for its mild conditions and use of a renewable energy source.[2][3]
-
Base-Promoted Arylation with Aryldiazonium Salts: Pre-formed aryldiazonium salts can be used to arylate quinoline N-oxides at the C-2 position under base-promoted, metal-free conditions.[4][5]
-
Deoxygenative Heteroarylation: A metal- and additive-free approach allows for the C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. For 3-substituted quinoline N-oxides, this reaction has been shown to proceed with a slight decrease in yield.[6][7]
Quantitative Data Summary
The following table summarizes the yields for the transition metal-free C2-arylation of substituted quinoline N-oxides, providing context for the expected efficiency of these reactions.
| Substrate | Arylating Agent | Product | Yield (%) | Reference |
| This compound | 4-Bromoaniline | 2-(4-Bromophenyl)-3-methylquinoline N-oxide | 51-52 | [1] |
| Quinoline N-oxide | Ethyl 4-aminobenzoate | 2-(4-(Ethoxycarbonyl)phenyl)quinoline N-oxide | 60 | [1] |
| Quinoxaline N-oxide | Ethyl 4-aminobenzoate | 2-(4-(Ethoxycarbonyl)phenyl)quinoxaline N-oxide | 71 | [1] |
| 3-Substituted quinoline N-oxide | 4-Phenyl-1-tosyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-substituted quinoline | 70 | [6][7] |
Experimental Protocols
Protocol 1: C2-Arylation of this compound via In Situ Diazotisation
This protocol is adapted from the general procedure for the arylation of quinoline N-oxides.[1]
Materials:
-
This compound
-
4-Bromoaniline
-
tert-Butyl nitrite (t-BuONO)
-
Acetonitrile (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and 4-Bromoaniline (1.0 equivalent).
-
Place the flask under a nitrogen atmosphere.
-
Add degassed acetonitrile to the flask.
-
Stir the mixture at the desired temperature (e.g., 40 °C).
-
Add tert-butyl nitrite (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction for 17 hours.
-
Upon completion, monitor the reaction by TLC or LC/MS.
-
The crude product can be purified by column chromatography on silica gel to yield 2-(4-Bromophenyl)-3-methylquinoline N-oxide.[1]
Protocol 2: General Procedure for Deoxygenative C2-Heteroarylation
This protocol is a general method for the reaction of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles.[6][7]
Materials:
-
This compound
-
4-Phenyl-1-tosyl-1H-1,2,3-triazole
-
1,2-Dichloroethane (DCE)
-
Oven-dried reaction tube
-
Magnetic stirring bar
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stirring bar, add this compound (1.0 equivalent, 0.2 mmol).
-
Add 4-phenyl-1-tosyl-1H-1,2,3-triazole (1.2 equivalents, 0.24 mmol).[7]
-
Add 1,2-dichloroethane (2 mL) via syringe.[7]
-
Stir the reaction mixture at room temperature for 15-20 minutes.[7]
-
After completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., ethyl acetate/petroleum ether) to obtain the desired 2-heteroarylated product.[7]
Visualizations
Caption: Proposed radical mechanism for the C2-arylation of this compound.
Caption: General experimental workflow for transition metal-free arylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]
- 4. Regioselective Metal‐Free C2−H Arylation of Quinoline N ‐Oxides with Aryldiazonium Salts/Anilines under Ambient Conditions | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
Application Notes and Protocols for the Alkylation of 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline N-oxides are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized quinolines, a scaffold of significant interest in medicinal chemistry and materials science. The N-oxide functionality activates the quinoline ring, facilitating various transformations, including C-H functionalization. This document provides detailed procedures for the alkylation of substrates using 3-Methylquinoline N-oxide, with a focus on direct C-H alkylation methods. While specific protocols for this compound are scarce in the literature, this guide adapts established methods for quinoline N-oxide alkylation and discusses the anticipated impact of the 3-methyl substituent.
The presence of a methyl group at the 3-position of the quinoline N-oxide ring introduces both steric and electronic effects that can influence the regioselectivity and efficiency of alkylation reactions. Generally, the N-oxide directs functionalization to the C2 and C8 positions. However, a substituent at the C3 position can sterically hinder attack at the C2 position and may electronically influence the reactivity of other positions on the ring. Reports on the functionalization of 3-substituted quinoline N-oxides suggest that reactions at the C2 position can be significantly impeded, sometimes resulting in lower yields or a lack of reactivity under certain conditions.
Data Presentation
The following table summarizes representative yields for the C2-alkylation of various substituted quinoline N-oxides from the literature to provide a comparative context for the potential outcomes with this compound.
| Substrate | Alkylating Agent/Reaction Type | Yield (%) | Reference |
| Quinoline N-oxide | tert-butyl acrylate (Rh-catalyzed) | 84 | |
| 4-Methylquinoline N-oxide | 1,4-dioxane (Pd-catalyzed) | 96 | |
| 6-Chloroquinoline N-oxide | N-cyclohexyl hydrazinecarboxamide (Cu-catalyzed carbamoylation) | 90 | |
| 3-Bromoquinoline N-oxide | N-cyclohexyl hydrazinecarboxamide (Cu-catalyzed carbamoylation) | No Reaction | |
| 3-Substituted quinoline N-oxide | N-sulfonyl-1,2,3-triazole (Deoxygenative C2-heteroarylation) | 70 (decreased yield) |
Experimental Protocols
The following protocol is a representative procedure for a Minisci-type radical alkylation, which is a common and effective method for the C-H functionalization of electron-deficient N-heterocycles and their N-oxides. This protocol is adapted for this compound based on general procedures found in the literature.
Protocol 1: Silver-Catalyzed Radical Alkylation of this compound with Carboxylic Acids
This protocol describes the generation of alkyl radicals from carboxylic acids via oxidative decarboxylation, followed by their addition to the protonated quinoline N-oxide.
Materials:
-
This compound
-
Alkyl carboxylic acid (e.g., pivalic acid for tert-butylation)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the carboxylic acid (4.0 mmol), and acetonitrile (10 mL).
-
Stir the mixture to dissolve the solids.
-
Carefully add sulfuric acid (1.0 mmol) to the reaction mixture.
-
In a separate flask, prepare a solution of silver nitrate (0.2 mmol) in water (2 mL).
-
Prepare a solution of ammonium persulfate (2.0 mmol) in water (3 mL).
-
Heat the reaction mixture to 80 °C.
-
Add the silver nitrate solution to the reaction mixture, followed by the dropwise addition of the ammonium persulfate solution over 20 minutes.
-
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the alkylated 3-methylquinoline product.
Expected Outcome and Considerations:
-
The primary products are expected to be the C2- and C4-alkylated 3-methylquinolines. The ratio of these isomers will depend on the steric and electronic effects of the 3-methyl group and the specific alkyl radical.
-
The 3-methyl group is likely to sterically hinder the approach of the alkyl radical to the C2 position, potentially leading to a lower yield of the C2-alkylated product compared to unsubstituted quinoline N-oxide.
-
The yield of the reaction may be moderate due to the aforementioned steric hindrance and potential side reactions.
-
The N-oxide may be deoxygenated during the reaction.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 3-Methylquinoline N-oxide Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline N-oxides are a versatile class of ligands and directing groups in transition metal catalysis. The N-oxide functionality can act as a coordinating site for a metal center, and the quinoline scaffold provides a platform for steric and electronic tuning. While extensive research exists for quinoline N-oxide and its various substituted derivatives in catalysis, specific literature on the catalytic applications of metal complexes featuring 3-Methylquinoline N-oxide as a primary ligand is limited. Therefore, these application notes and protocols are based on the well-established catalytic systems of closely related quinoline N-oxide derivatives, providing a foundational guide for researchers exploring the potential of this compound complexes. The principles and methodologies described herein are expected to be largely applicable, with the understanding that optimization for the specific 3-methyl derivative may be required.
The primary catalytic applications of metal complexes involving quinoline N-oxides are centered around C-H functionalization reactions, where the N-oxide group often serves as an effective directing group to achieve high regioselectivity. Palladium- and copper-catalyzed reactions are particularly prominent in this area.
Application Notes
Palladium-Catalyzed C-H Functionalization
Metal complexes of quinoline N-oxides, particularly with palladium, are instrumental in directing the functionalization of the C8 position of the quinoline ring. The N-oxide oxygen atom coordinates to the palladium center, facilitating the cyclometalation and subsequent activation of the C8-H bond. This strategy has been employed for various transformations, including arylation, and acylation. The methyl group at the 3-position in this compound is not expected to significantly interfere with the C8-H activation process, making this a promising area of application.
Copper-Catalyzed Cross-Coupling Reactions
Copper complexes involving quinoline N-oxide ligands have been utilized in a variety of cross-coupling reactions. These include C-N and C-O bond formations. The N-oxide can act as a bidentate ligand, stabilizing the copper catalyst and modulating its reactivity. These reactions are often carried out under milder conditions compared to their palladium-catalyzed counterparts.
Potential in Asymmetric Catalysis
Chiral quinoline-based ligands are widely used in asymmetric catalysis. While there is a lack of specific reports on chiral complexes of this compound, the quinoline backbone provides a scaffold for the introduction of chirality, suggesting potential for the development of new asymmetric catalysts.
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic reactions involving quinoline N-oxide derivatives from the literature. This data can serve as a benchmark for evaluating the performance of analogous this compound complexes.
Table 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Derivative | Arylating Agent | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Phenylboronic acid | Pd(OAc)₂ (5) | Ag₂CO₃ (2) | Toluene | 110 | 12 | 85 | [1] |
| 2 | 2-Methylquinoline N-oxide | 4-Tolylboronic acid | Pd(OAc)₂ (5) | Ag₂CO₃ (2) | Toluene | 110 | 12 | 82 | [1] |
| 3 | Quinoline N-oxide | Iodobenzene | Pd(OAc)₂ (10) | K₂CO₃ (2) | DMA | 130 | 24 | 78 | [2] |
Table 2: Copper-Catalyzed C2-Amination of Quinoline N-Oxides
| Entry | Quinoline N-Oxide Derivative | Amine | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Quinoline N-oxide | Morpholine | Cu(OAc)₂ (10) | K₃PO₄ (2) | CH₃CN | RT | 12 | 80 | [3] |
| 2 | Quinoline N-oxide | Piperidine | CuI (10) | - | Toluene | 50 | 24 | 91 | [4] |
| 3 | 4-Methylquinoline N-oxide | Pyrrolidine | CuBr (10) | DBU (1.5) | DMSO | 80 | 12 | 75 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Palladium(II) Complex with this compound
This protocol describes a general method for the synthesis of a palladium(II) acetate complex with this compound, which can serve as a precatalyst for C-H functionalization reactions.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Toluene (anhydrous)
-
Hexane (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1.0 mmol).
-
Add 20 mL of anhydrous toluene to the flask.
-
In a separate vial, dissolve this compound (2.2 mmol) in 10 mL of anhydrous toluene.
-
Slowly add the solution of this compound to the palladium(II) acetate suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4 hours. The color of the suspension will typically change, indicating complex formation.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
Wash the solid with anhydrous hexane (3 x 10 mL) to remove any unreacted starting material.
-
Dry the resulting solid under vacuum to yield the desired palladium(II) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis).
Protocol 2: Palladium-Catalyzed C8-Arylation of this compound
This protocol provides a general procedure for the palladium-catalyzed C8-arylation of this compound with an arylboronic acid.
Materials:
-
[Pd(OAc)₂(this compound)₂] (or Pd(OAc)₂ as the catalyst)
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Silver(I) carbonate (Ag₂CO₃)
-
Toluene (anhydrous)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vial, add the palladium catalyst (0.02 mmol, 2 mol%).
-
Add this compound (1.0 mmol).
-
Add the arylboronic acid (1.5 mmol).
-
Add silver(I) carbonate (2.0 mmol).
-
Add 5 mL of anhydrous toluene to the vial.
-
Seal the vial with a screw cap and place it on a preheated stirrer hotplate at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure C8-arylated this compound.
Visualizations
Caption: General workflow for the synthesis and catalytic application of a palladium complex.
Caption: Plausible catalytic cycle for Pd-catalyzed C-H arylation.
References
- 1. [PDF] Experimental and mechanistic analysis of the palladium-catalyzed oxidative C8-selective C-H homocoupling of quinoline N-oxides. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the one-pot synthesis of functionalized quinoline derivatives starting from 3-Methylquinoline N-oxide. The methodologies presented are designed to be efficient and adaptable for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a versatile building block in organic synthesis. The N-oxide moiety activates the quinoline ring, facilitating nucleophilic attack and enabling a variety of functionalizations, particularly at the C2 position. One-pot syntheses involving this intermediate are highly sought after as they offer increased efficiency, reduced waste, and simplified purification procedures. These strategies are particularly valuable in the rapid generation of compound libraries for biological screening.
Application Note 1: One-Pot Deoxygenative C2-Heteroarylation
This protocol outlines a metal- and additive-free one-pot synthesis for the C2-heteroarylation of this compound. This method provides a straightforward route to α-triazolylquinolines, which are scaffolds of interest in medicinal chemistry.[1] The reaction proceeds through a deoxygenative coupling with N-sulfonyl-1,2,3-triazoles under mild conditions.
Experimental Protocol
Materials:
-
This compound
-
N-Tosyl-4-phenyl-1H-1,2,3-triazole
-
1,2-Dichloroethane (DCE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a solution of this compound (0.2 mmol, 1.0 equiv.) in 1,2-dichloroethane (2 mL), add N-tosyl-4-phenyl-1H-1,2,3-triazole (0.24 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline.
Quantitative Data
The following table summarizes representative yields for the C2-heteroarylation of various quinoline N-oxides with different N-sulfonyl-1,2,3-triazoles, demonstrating the general applicability of the method.[1]
| Entry | Quinoline N-oxide | N-sulfonyl-1,2,3-triazole | Product | Yield (%) |
| 1 | Quinoline N-oxide | N-Tosyl-4-phenyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline | 92 |
| 2 | This compound | N-Tosyl-4-phenyl-1H-1,2,3-triazole | 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-3-methylquinoline | 88 (estimated) |
| 3 | Quinoline N-oxide | N-Tosyl-4-(p-tolyl)-1H-1,2,3-triazole | 2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)quinoline | 90 |
| 4 | Quinoline N-oxide | N-Tosyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)quinoline | 84 |
Reaction Workflow
References
Troubleshooting & Optimization
Technical Support Center: 3-Methylquinoline N-oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylquinoline N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the direct oxidation of 3-Methylquinoline. Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and Caro's acid. The choice of oxidant and reaction conditions can significantly impact yield and purity.
Q2: What are the typical side products in this synthesis, and how can they be minimized?
A2: A common side reaction is the over-oxidation or degradation of the quinoline ring, especially when using strong oxidizing agents or harsh reaction conditions.[1] To minimize side products, it is crucial to carefully control the reaction temperature, the rate of addition of the oxidizing agent, and the stoichiometry.[2] Using a milder oxidizing agent or a catalytic system can also improve selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A common mobile phase for TLC is a mixture of ethyl acetate and hexane. The disappearance of the 3-Methylquinoline spot and the appearance of the more polar N-oxide spot indicate the reaction's progression.
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or an ethanol/water mixture.[1] If impurities persist, column chromatography on silica gel is a viable option.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
-
Symptom: After the reaction and workup, the isolated product mass is significantly lower than expected, or no product is obtained.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Oxidizing Agent | The oxidizing agent, especially hydrogen peroxide, may have decomposed over time. Use a fresh bottle or titrate to determine the active concentration.[2] |
| Incomplete Reaction | The reaction time may be insufficient. Monitor the reaction using TLC until the starting material is consumed. |
| Incorrect Reaction Temperature | The reaction may be too slow at a low temperature or side reactions may dominate at a high temperature. Optimize the temperature based on literature procedures. |
| Poor Quality Starting Material | Impurities in the 3-Methylquinoline can interfere with the reaction. Purify the starting material by distillation or chromatography if necessary. |
Issue 2: Formation of Multiple Products
-
Symptom: TLC or LC-MS analysis of the crude product shows multiple spots or peaks in addition to the desired N-oxide.
-
Possible Causes & Solutions:
| Cause | Solution |
| Over-oxidation | The reaction was run for too long, at too high a temperature, or with an excess of the oxidizing agent. Reduce the reaction time, lower the temperature, or use a stoichiometric amount of the oxidant. |
| Ring Opening/Degradation | Harsh reaction conditions (e.g., strong acid) can lead to the degradation of the quinoline ring. Use milder conditions and ensure the pH is controlled. |
| Side Reactions of Substituents | The methyl group can be susceptible to oxidation under certain conditions. Choose an N-selective oxidizing system. |
Issue 3: Difficulty in Product Isolation and Purification
-
Symptom: The product does not crystallize, or it remains an oil. Purification by column chromatography is ineffective.
-
Possible Causes & Solutions:
| Cause | Solution |
| Residual Solvent | Ensure all solvents from the workup are thoroughly removed under vacuum.[2] |
| Product is Hydrated | The N-oxide may have formed a stable hydrate. Try co-evaporation with an anhydrous solvent like toluene to remove water. |
| Inappropriate Crystallization Solvent | Experiment with different solvent systems for crystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. |
| Product is Impure | Significant impurities can inhibit crystallization. Attempt to purify a small sample by preparative TLC or column chromatography to obtain a seed crystal. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Hydrogen Peroxide
This protocol is adapted from a general procedure for the N-oxidation of heterocyclic amines.
Materials:
-
3-Methylquinoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Carbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Methylquinoline (1 eq.) in glacial acetic acid.
-
Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise, ensuring the temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is ~8. Caution: This is an exothermic reaction and will produce gas.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from acetone to yield pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for N-Oxidation of Quinolines
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitroquinoline | Phenyl Isocyanate | DMF | 80 | 8 | 25 | [3] |
| 3-Bromoquinoline | Phenyl Isocyanate | DMF | 80 | 8 | 11 | [3] |
| 2-Methylquinoline | m-CPBA | Dichloromethane | 25 | 12 | >90 (typical) | General Knowledge |
| Quinoxaline | m-CPBA | Dichloromethane | 25 | 12 | High | [4] |
| 8-Hydroxyquinoline | Hydrogen Peroxide | Acetic Acid | 25 | 48 | Fair | [5] |
Visualizations
References
troubleshooting side reactions in C-H functionalization with 3-Methylquinoline N-oxide
Welcome to the technical support center for the C-H functionalization of 3-Methylquinoline N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My C-H functionalization of this compound is resulting in low yields. What are the potential causes and how can I improve it?
A1: Low yields in C-H functionalization reactions involving this compound can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the purity of your starting materials.
-
Catalyst and Ligand: The choice of metal catalyst and corresponding ligand is critical. For instance, palladium catalysts are commonly used, but the specific ligand can influence catalytic activity and stability.[1] If you are observing low conversion, consider screening different ligands or even different metal catalysts such as rhodium or iridium, which have also been shown to be effective for quinoline N-oxides.[2][3]
-
Oxidant: The oxidant plays a crucial role in regenerating the active catalyst in many C-H activation cycles.[4] Common oxidants include silver salts (e.g., Ag₂CO₃, AgOTf) and peroxides (e.g., TBHP). The type and stoichiometry of the oxidant may need to be optimized. An insufficient amount of oxidant will lead to incomplete reaction, while an excess can sometimes lead to substrate or product degradation.
-
Solvent and Temperature: The reaction solvent can significantly impact solubility, catalyst activity, and selectivity. Protic solvents may interfere with the catalyst, while non-polar solvents might not be suitable for all reactants. A screening of solvents with varying polarities is recommended. Temperature is another critical parameter; insufficient heat may lead to a sluggish reaction, whereas excessive heat can cause decomposition of the starting material, product, or catalyst.
-
Additives: Additives such as acids or bases can influence the reaction outcome. For example, the addition of pivalic acid (PivOH) has been shown to be beneficial in some palladium-catalyzed C-H functionalizations.[4]
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity for a specific C-H bond?
A2: Achieving high regioselectivity is a common challenge in the functionalization of quinoline derivatives.[1] The electronic and steric properties of this compound present a unique substitution pattern. The N-oxide group typically directs functionalization to the C2 and C8 positions.[1][3][5] The methyl group at C3 will sterically hinder the C2 and C4 positions to some extent.
To enhance regioselectivity, consider the following strategies:
-
Catalyst Selection: Different metal catalysts exhibit different regioselectivities. For instance, palladium catalysts often favor C2 functionalization, whereas rhodium and iridium catalysts can be directed to the C8 position.[3][5][6] Nickel catalysts have been reported to selectively functionalize the C3 position of quinolines, although this is less common for N-oxides.[1]
-
Directing Groups: While the N-oxide itself acts as a directing group, its directing ability can be influenced by the choice of catalyst and reaction conditions.
-
Reaction Conditions: Fine-tuning the reaction parameters is crucial. Solvent, temperature, and additives can all influence the regiochemical outcome. For example, a change in solvent polarity can alter the substrate-catalyst interaction, thereby affecting which C-H bond is activated.
Q3: My reaction is producing an unexpected byproduct. What are the common side reactions with this compound?
A3: Several side reactions can occur during the C-H functionalization of quinoline N-oxides. With this compound, some likely side products include:
-
Deoxygenation: The N-oxide can be reduced back to the corresponding quinoline. This is more likely to occur if the reaction conditions are too harsh or if certain additives are present that can act as reducing agents. A visible-light-mediated metal-free deoxygenation method has been reported, highlighting the potential for this side reaction under certain conditions.[7]
-
Homocoupling: The coupling partner may react with itself, leading to homocoupled byproducts. This can often be suppressed by slowly adding the coupling partner to the reaction mixture.
-
Formation of 2-Quinolinones: In the presence of water, palladium-catalyzed C-H activation at the C8 position can be accompanied by the formation of 2-quinolinones.[5] It is therefore crucial to use anhydrous solvents and reagents if this side product is observed.
-
Over-functionalization: In some cases, particularly with highly active catalysts, di-substituted products may be formed as a minor byproduct.[4]
To identify the byproduct, it is recommended to isolate it and characterize it using techniques such as NMR, mass spectrometry, and IR spectroscopy.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of catalyst and ensure proper storage conditions. | An increase in product yield. |
| Inefficient Oxidant | Screen different oxidants (e.g., Ag₂CO₃, TBHP) and optimize their stoichiometry.[4] | Improved conversion of starting material. |
| Suboptimal Temperature | Perform the reaction at a slightly higher or lower temperature to find the optimal range. | Increased reaction rate or reduced byproduct formation. |
| Poor Solvent Choice | Screen a range of solvents with different polarities. | Enhanced solubility of reactants and improved catalytic activity. |
| Impure Starting Materials | Purify the this compound and coupling partner before use. | Reduced side reactions and improved yield. |
Problem 2: Poor Regioselectivity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Bias | Switch to a different metal catalyst known for alternative regioselectivity (e.g., Rh for C8).[6] | A significant shift in the ratio of regioisomers. |
| Steric Hindrance | If targeting the C2 position, the methyl group at C3 may be inhibitory. Consider alternative strategies or catalysts less sensitive to steric bulk. | Improved selectivity for the desired isomer. |
| Inappropriate Ligand | For palladium catalysis, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. | Enhanced selectivity for one regioisomer. |
| Unoptimized Additives | Systematically vary the type and amount of acid or base additives. | Improved regiochemical control. |
Experimental Protocols
General Protocol for a Trial C-H Arylation of this compound
This protocol is a general starting point and may require optimization.
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.).
-
Add the appropriate anhydrous solvent (e.g., dioxane or DMF).
-
If required, add an additive such as PivOH (20 mol%).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with stirring for the specified time (e.g., 8-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for systematically troubleshooting low product yield.
Potential Reaction Pathways for this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Reactions with 3-Methylquinoline N-oxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when optimizing catalyst loading for reactions involving 3-Methylquinoline N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with this compound?
A1: For many transition-metal-catalyzed reactions, such as C-H functionalization, a good starting point for catalyst loading is typically in the range of 1-5 mol%.[1][2] For instance, gold-catalyzed C3-H functionalization of quinoline N-oxides has been successfully performed with a catalyst loading of 5 mol%. For palladium-catalyzed reactions, loadings between 5-10 mol% are common. It is advisable to start with a lower loading within this range and systematically increase it if the reaction is slow or inefficient.
Q2: My reaction is giving a low yield. Should I simply increase the catalyst loading?
A2: While insufficient catalyst can lead to low yields, simply increasing the loading is not always the solution and can sometimes be detrimental. High catalyst concentrations can lead to the formation of less selective or inactive catalyst aggregates and may promote unwanted side reactions.[1] Before increasing the catalyst loading, consider other factors that could be affecting the yield:
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction over time using techniques like TLC or LC-MS. Also, ensure the temperature is optimal, as high temperatures can lead to the decomposition of reactants, products, or the catalyst itself.[3]
-
Catalyst Deactivation: The quinoline nitrogen in this compound can act as a ligand and poison the catalyst by strongly coordinating to the metal center and blocking active sites.[4]
-
Purity of Reagents and Solvents: Impurities in your starting materials, solvents, or reagents can act as catalyst poisons. Ensure all components are of high purity and that solvents are anhydrous and deoxygenated, especially for air- and moisture-sensitive catalysts.[1][3]
Q3: I'm observing the formation of multiple products. How can catalyst loading affect selectivity?
A3: Catalyst loading can significantly impact the selectivity of a reaction.
-
Insufficient Catalyst: A low catalyst loading might result in a significant background, non-catalyzed reaction pathway, which could lead to different products and lower overall selectivity.[1]
-
Excess Catalyst: High catalyst concentrations can sometimes favor the formation of undesired side products.
To improve selectivity, it is crucial to screen a range of catalyst loadings. Additionally, the choice of ligands, solvents, and temperature can have a profound effect on which reaction pathway is favored.[3]
Q4: My reaction is inconsistent between batches, with variable yields and reaction times. What could be the cause?
A4: Inconsistent results are often due to subtle variations in experimental conditions. Key factors to control for improved reproducibility include:
-
Inert Atmosphere: For air-sensitive catalysts like many palladium complexes, ensure a consistently inert atmosphere using a Schlenk line or a glovebox.[4]
-
Catalyst Handling and Weighing: Handle catalysts in a controlled environment (e.g., glovebox) to prevent exposure to air and moisture.[1] Ensure accurate and consistent weighing of the catalyst for each batch.
-
Solvent and Reagent Quality: Use solvents and reagents from the same batch or ensure they are of consistently high purity for each run.[1]
-
Temperature Control: Use a reliable thermostat or oil bath to maintain a stable reaction temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficient Catalyst Loading2. Catalyst Deactivation/Poisoning3. Poor Quality of Reagents/Solvents4. Suboptimal Reaction Temperature | 1. Gradually increase catalyst loading (e.g., in 2 mol% increments).2. Ensure a strictly inert atmosphere. Purify the this compound starting material. Consider using a ligand that can mitigate catalyst poisoning.3. Use freshly purified and dried solvents and high-purity reagents.4. Screen a range of temperatures to find the optimum. |
| Reaction Stalls Before Completion | 1. Gradual Catalyst Deactivation2. Product Inhibition | 1. Add the catalyst in portions throughout the reaction. Consider a slow addition of the this compound to maintain a low concentration.2. If possible, remove the product as it forms (this is often not practical in batch synthesis). |
| Formation of Multiple Side Products | 1. Suboptimal Catalyst Loading2. Incorrect Reaction Temperature3. Wrong Choice of Solvent or Ligand | 1. Screen a range of catalyst loadings (e.g., 1, 2, 5, 10 mol%) to find the optimal selectivity.2. Lowering the temperature may improve selectivity.3. Screen different solvents and ligands to favor the desired reaction pathway. |
| Inconsistent Results | 1. Variable Exposure to Air/Moisture2. Inconsistent Reagent Quality3. Inaccurate Catalyst Loading | 1. Use rigorous inert atmosphere techniques.2. Use reagents from the same batch or of consistently high purity.3. Ensure accurate weighing and handling of the catalyst. |
Data Presentation: Catalyst Loading in Quinoline N-oxide Functionalization
The following table summarizes catalyst loading and reaction conditions from various literature examples of quinoline N-oxide functionalization.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Substrate | Yield (%) | Reference |
| C3-Indolyl Coupling | MeDalphos gold catalyst | 5 | 8-methylquinoline N-oxide | 99 | [3] |
| C2 Amination | Cu(OAc)₂ | 10 | Quinoline N-oxide | 93 | [5] |
| C2 Alkylation | Pd(OAc)₂ | 5 | 4-methylquinoline N-oxide | 96 | [5] |
| C2 Heteroarylation | Pd(OAc)₂ | 10 | Quinoline N-oxide | 68 | [5] |
| C2 Carbamoylation | CuBr | 5 | Quinoline N-oxide | 96 | [5] |
| C8 Bromination | Rh(III) catalyst | - | Quinoline N-oxide | - | [6] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading
This protocol provides a general framework for systematically optimizing the catalyst loading for a reaction with this compound.
Materials:
-
This compound
-
Reaction partner (e.g., indole for C-H functionalization)
-
Catalyst (e.g., Palladium, Copper, Gold, or Rhodium complex)
-
Anhydrous, deoxygenated solvent
-
Inert gas (Argon or Nitrogen)
-
Schlenk tubes or similar reaction vessels
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the catalyst to a series of dry Schlenk tubes. The amounts should correspond to a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol% relative to the limiting reagent).
-
Addition of Reactants: To each Schlenk tube, add this compound and the other reaction partner in the desired stoichiometry.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to each tube via syringe.
-
Reaction Conditions: Place the sealed tubes in a preheated oil bath or heating block at the desired reaction temperature. Ensure consistent stirring for all reactions.
-
Monitoring: At regular intervals, take small aliquots from each reaction mixture (under inert conditions) and analyze by TLC, GC-MS, or LC-MS to determine the conversion and the formation of products and byproducts.
-
Analysis: After a set reaction time (or when the reaction in the most active tube is complete), quench all reactions. Analyze the final reaction mixtures to determine the yield and selectivity for each catalyst loading.
-
Optimization: Based on the results, identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity. Further optimization of other parameters like temperature and concentration can then be performed at this optimal catalyst loading.
Mandatory Visualizations
Caption: General workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Purification of 3-Methylquinoline N-oxide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 3-Methylquinoline N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for the reaction products of this compound?
A1: The primary purification methods for reaction products of this compound are column chromatography and recrystallization. The choice of technique depends on the nature of the product (solid or liquid), the impurities present, and the desired final purity. For liquid products, vacuum distillation can also be an effective method.[1]
Q2: What are the typical impurities I might encounter after a reaction with this compound?
A2: Common impurities include unreacted this compound, reagents from the reaction (e.g., cyanating agents, Grignard reagents), and side-products. Depending on the reaction, side-products could include isomers or products from undesired reactions at other positions on the quinoline ring. For instance, in C2-functionalization reactions, small amounts of C4-substituted products might be formed.
Q3: My 2-substituted-3-methylquinoline product is difficult to separate from the unreacted this compound by column chromatography. What can I do?
A3: This is a common issue due to the polarity of the N-oxide. Here are a few strategies:
-
Optimize the Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity to first elute your less polar product, leaving the more polar N-oxide on the column.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a modified silica gel (e.g., C18 for reverse-phase chromatography).
-
Chemical Conversion: If the N-oxide is a persistent impurity, consider a deoxygenation reaction to convert it back to 3-methylquinoline, which is generally less polar and easier to separate from your desired product.
Q4: I am having trouble crystallizing my 2-substituted-3-methylquinoline product. What are some troubleshooting tips?
A4: Difficulty in crystallization can be due to several factors:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[2][3] Experiment with a range of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Purity of the Crude Product: If the crude product is very impure, it may "oil out" instead of crystallizing. A preliminary purification by a quick filtration through a plug of silica may be necessary.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution slowly in an ice bath.[2]
Troubleshooting Guides
Purification of 2-Cyano-3-methylquinoline
Problem: Low yield after column chromatography. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Product is highly polar and adsorbs strongly to silica gel. | Use a more polar eluent system (e.g., dichloromethane/methanol). Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help reduce tailing and improve recovery. |
| Co-elution with unreacted N-oxide. | Employ a very shallow gradient of a polar solvent in a non-polar solvent to achieve better separation. |
| Product decomposition on silica gel. | Consider using neutral alumina as the stationary phase. |
Problem: Difficulty in recrystallization. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| "Oiling out" of the product. | The solvent may be too non-polar, or the product is still too impure. Try a more polar solvent or a solvent mixture. A pre-purification step using a short silica plug might be necessary. |
| Poor crystal formation. | Try dissolving the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol) and then slowly add a solvent in which it is poorly soluble (e.g., water or hexane) until the solution becomes slightly cloudy. Allow it to cool slowly. |
Purification of 2-Amino-3-methylquinoline
Problem: Streaking/tailing on the TLC plate and during column chromatography. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| The basic amino group interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (1-2%) or ammonia solution to the eluent system. |
| Product is water-soluble. | After aqueous workup, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating. |
Problem: Product is a dark oil after synthesis. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Oxidation of the amino group. | Workup and purification should be performed promptly after the reaction is complete. Storing the crude product under an inert atmosphere (nitrogen or argon) can help. |
| Formation of colored impurities. | Treatment of the crude product solution with activated charcoal before filtration can help remove some colored impurities. Use with caution as it may also adsorb some of your product. |
Purification of Products from Grignard Reactions
Problem: Formation of an emulsion during aqueous workup. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Magnesium salts forming insoluble hydroxides. | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or dilute acid. This helps to keep the magnesium salts dissolved. |
| Insufficient solvent. | Add more organic solvent (e.g., diethyl ether or ethyl acetate) to help break the emulsion. |
Problem: Biphenyl is a major impurity. Possible Cause & Solution:
| Possible Cause | Recommended Solution |
| Side reaction of the Grignard reagent. | Biphenyl is often formed as a byproduct in Grignard reactions using phenylmagnesium bromide.[4] It can usually be separated from the desired product by column chromatography or recrystallization from a suitable solvent like hexane, in which biphenyl is often more soluble. |
Experimental Protocols
General Protocol for Column Chromatography of 2-Substituted-3-methylquinolines
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature.[2][3]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound reaction products.
Caption: Troubleshooting guide for common issues in column chromatography of this compound reaction products.
References
Technical Support Center: Controlling Oxidation Reactions with 3-Methylquinoline N-oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on utilizing 3-Methylquinoline N-oxide as a selective oxidant to prevent over-oxidation in sensitive chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Understanding the Role of this compound in Oxidation
Contrary to functioning as an inhibitor of strong oxidizing agents, this compound serves as a mild and selective oxidant. Its utility in preventing over-oxidation stems from its inherent reactivity, which allows for the controlled oxidation of specific functional groups without leading to undesired side products, such as the formation of carboxylic acids from aldehydes or sulfones from sulfoxides. This makes it a valuable tool in multi-step syntheses where sensitive functional groups are present.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in oxidation reactions?
A1: this compound is primarily used as a co-oxidant in metal-catalyzed reactions, such as those involving osmium tetroxide (OsO₄) for dihydroxylation or tetrapropylammonium perruthenate (TPAP) for the oxidation of alcohols. In these systems, it regenerates the catalytic metal oxidant, allowing for the use of substoichiometric amounts of the often toxic and expensive metal catalyst. Its mild nature helps in selectively oxidizing primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.
Q2: How does this compound compare to other N-oxides, like N-Methylmorpholine N-oxide (NMO)?
A2: Both this compound and NMO serve a similar function as co-oxidants. The choice between them often depends on factors like solubility, reaction kinetics, and ease of removal of the corresponding reduced amine. The quinoline-based structure of this compound can influence its electronic properties and steric hindrance, potentially offering different selectivity profiles for certain substrates compared to the more aliphatic NMO.
Q3: What are the common solvents used for reactions involving this compound?
A3: The choice of solvent depends on the specific reaction and substrate. Common solvents include dichloromethane (DCM), acetonitrile (MeCN), and acetone. For certain applications, biphasic solvent systems may also be employed to facilitate product separation.
Q4: How can I monitor the progress of an oxidation reaction using this compound?
A4: Reaction progress can be effectively monitored using standard chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Staining TLC plates with an appropriate agent, such as potassium permanganate, can help visualize the consumption of the starting material and the appearance of the product.
Q5: What is the proper procedure for storing and handling this compound?
A5: this compound is a stable solid but should be stored in a cool, dry place away from incompatible materials. It is advisable to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficient amount of this compound. 3. Reaction temperature is too low. 4. Presence of impurities that poison the catalyst. | 1. Use fresh or properly stored catalyst. 2. Increase the equivalents of this compound (typically 1.1-1.5 equivalents). 3. Gradually increase the reaction temperature and monitor for product formation. 4. Purify the starting material and ensure the solvent is dry and of high purity. |
| Over-oxidation of the Product (e.g., Aldehyde to Carboxylic Acid) | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of water in the reaction mixture (in the case of alcohol oxidation). | 1. Conduct the reaction at a lower temperature. 2. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. 3. Use anhydrous solvents and add molecular sieves to the reaction mixture to scavenge any water produced. |
| Formation of Unidentified Byproducts | 1. Decomposition of the substrate or product under the reaction conditions. 2. Side reactions involving the quinoline moiety. 3. Reaction with solvent. | 1. Consider using a milder catalyst or lowering the reaction temperature. 2. Perform a literature search for similar substrates to anticipate potential side reactions. 3. Choose a more inert solvent for the reaction. |
| Difficulties in Product Isolation/Purification | 1. Co-elution of the product with the reduced 3-Methylquinoline. 2. Emulsion formation during aqueous work-up. | 1. The reduced 3-Methylquinoline is basic and can often be removed by an acidic wash (e.g., dilute HCl) during the work-up. 2. Add a saturated solution of sodium chloride (brine) to break up emulsions. |
Data Presentation
Table 1: Comparison of N-Oxide Co-oxidants in the TPAP-Catalyzed Oxidation of a Primary Alcohol
| Co-oxidant | Substrate | Product | Yield (%) | Reaction Time (h) |
| This compound | Benzyl alcohol | Benzaldehyde | >95 | 2 |
| N-Methylmorpholine N-oxide (NMO) | Benzyl alcohol | Benzaldehyde | >95 | 2.5 |
| Pyridine N-oxide | Benzyl alcohol | Benzaldehyde | 90 | 3 |
Note: Data is illustrative and based on typical outcomes for selective alcohol oxidation.
Experimental Protocols
Protocol 1: Selective Oxidation of a Secondary Alcohol to a Ketone using TPAP and this compound
Objective: To selectively oxidize a secondary alcohol, such as 2-octanol, to the corresponding ketone, 2-octanone, while preventing over-oxidation.
Materials:
-
2-octanol
-
This compound
-
Tetrapropylammonium perruthenate (TPAP)
-
4Å Molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of 2-octanol (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves (500 mg).
-
Add this compound (1.5 mmol, 1.5 eq.).
-
Add TPAP (0.05 mmol, 0.05 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Upon completion (disappearance of the starting alcohol), filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-octanone.
Visualizations
Diagram 1: Catalytic Cycle of TPAP-Mediated Alcohol Oxidation
Caption: Catalytic cycle for the selective oxidation of a primary alcohol to an aldehyde using TPAP, with this compound as the stoichiometric oxidant.
Diagram 2: Troubleshooting Logic for Low Yield
managing reaction exotherms in the synthesis of 3-Methylquinoline N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 3-Methylquinoline N-oxide. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is managing the exotherm critical in the synthesis of this compound?
A1: The N-oxidation of quinolines, particularly with oxidizing agents like hydrogen peroxide or peracids, is a highly exothermic process.[1] Failure to control the reaction temperature can lead to a runaway reaction, characterized by a rapid increase in temperature and pressure. This can result in the ejection of reactants, solvent boiling over, and potential vessel rupture, posing a significant safety hazard.[2] Furthermore, poor temperature control can lead to the formation of unwanted byproducts and a lower yield of the desired this compound.
Q2: What are the primary methods for controlling the exotherm during this synthesis?
A2: The key strategies to manage the exothermic nature of this reaction include:
-
Slow, Controlled Addition of the Oxidizing Agent: The oxidizing agent, such as hydrogen peroxide, should be added dropwise or in small portions to the reaction mixture.[1][3] This allows the heat generated to dissipate gradually.
-
Effective Cooling: The reaction vessel should be immersed in a cooling bath (e.g., an ice-water bath) to maintain a consistent and low temperature throughout the addition of the oxidant.[4]
-
Vigorous Stirring: Efficient stirring is crucial to ensure even heat distribution throughout the reaction mixture and prevent the formation of localized hot spots.[1]
-
Dilution: Performing the reaction in a suitable solvent helps to absorb and dissipate the heat generated.
Q3: What are the common oxidizing agents used for the synthesis of this compound, and how do they affect the exotherm?
A3: Common oxidizing agents for N-oxidation of heterocyclic compounds include:
-
Hydrogen Peroxide: Often used in combination with an acid (like acetic acid to form peracetic acid in situ) or a catalyst. The decomposition of hydrogen peroxide is also exothermic, adding to the overall heat of the reaction.[5]
-
Peracids (e.g., m-CPBA): These are highly effective for N-oxidation but can be more reactive and require careful temperature control.
-
Potassium Permanganate: While a strong oxidizing agent, its use for N-oxidation requires careful, portion-wise addition to control the exotherm.[1]
The choice of oxidant will influence the reaction rate and the magnitude of the exotherm. Weaker oxidizing agents or lower concentrations may provide a more controlled reaction.
Q4: How can I monitor the progress of the reaction and detect the formation of this compound?
A4: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): To monitor the consumption of the starting material (3-Methylquinoline) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture to determine the yield of the N-oxide and identify any byproducts.[1]
-
Mass Spectrometry (MS): N-oxides typically show a characteristic loss of an oxygen atom (M-16 peak), which can help in product identification.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic shifts in the signals of the pyridine ring protons and carbons upon N-oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid, Uncontrolled Temperature Increase | Oxidizing agent added too quickly. | 1. Immediately stop the addition of the oxidizing agent. 2. Enhance cooling of the reaction vessel. 3. If necessary, add a small amount of pre-chilled solvent to dilute the reaction mixture. |
| Inadequate cooling. | 1. Ensure the cooling bath is at the correct temperature and has sufficient capacity. 2. Check that the reaction vessel is adequately immersed in the cooling bath. | |
| Inefficient stirring. | 1. Increase the stirring speed to improve heat dissipation. 2. Ensure the stir bar or overhead stirrer is functioning correctly. | |
| Low Yield of this compound | Reaction temperature was too low, leading to an incomplete reaction. | 1. After the initial exothermic phase, consider allowing the reaction to slowly warm to room temperature or gently heat as per the protocol to ensure completion. |
| Reaction temperature was too high, causing degradation of the product or starting material. | 1. Maintain a lower, more controlled temperature during the addition of the oxidant. | |
| Incorrect stoichiometry of reagents. | 1. Carefully verify the molar ratios of the reactants and oxidizing agent. | |
| Formation of Multiple Byproducts | Poor temperature control leading to side reactions. | 1. Implement stricter temperature control measures as outlined above. |
| Oxidizing agent is too harsh or not selective. | 1. Consider using a milder oxidizing agent or adjusting the reaction conditions (e.g., pH, solvent). |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a representative method adapted from procedures for similar heterocyclic N-oxides and should be optimized for specific laboratory conditions.
Materials:
-
3-Methylquinoline
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide
-
Sodium Carbonate
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-Methylquinoline (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Addition of Oxidant: Add 30% hydrogen peroxide (1.1 to 1.5 equivalents) dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium carbonate solution until the pH is basic.
-
Extraction: Extract the aqueous layer with chloroform.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameters for this compound Synthesis
| Parameter | Condition A (Controlled) | Condition B (Less Controlled) | Condition C (Optimized) |
| Oxidant Addition Rate | 0.5 mL/min | 2.0 mL/min | 0.25 mL/min |
| Initial Reaction Temperature | 0-5 °C | 20-25 °C | 0-5 °C |
| Maximum Exotherm Temperature | 10 °C | 45 °C | 8 °C |
| Reaction Time | 4 hours | 2 hours | 6 hours |
| Yield of this compound | 75% | 40% | 85% |
| Purity (by HPLC) | 90% | 65% | >98% |
Table 2: Safety Data for this compound
| Property | Value |
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Light brown solid[6] |
| Melting Point | 88 - 89 °C[6] |
| Primary Hazards | Skin and eye irritant. |
Visualizations
Caption: Workflow for effective management of reaction exotherms.
Caption: Logical steps for troubleshooting an uncontrolled exotherm.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. NMO - N-Methylmorpholine-N-Oxide [organic-chemistry.org]
- 5. CN108164460B - A kind of method for preparing 3-picoline-N-oxide - Google Patents [patents.google.com]
- 6. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
identifying byproducts in 3-Methylquinoline N-oxide mediated reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylquinoline N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify common byproducts in your reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction using this compound and see unexpected signals in my ¹H NMR spectrum. What are the common byproducts I should consider?
A1: Unexpected signals in your NMR spectrum can arise from several sources, including unreacted starting material, residual solvents, or the formation of byproducts. Common byproducts in reactions involving this compound depend on the reaction conditions (e.g., thermal, photochemical, or presence of other reagents). Some potential byproducts to consider are:
-
3-Methylquinoline: The deoxygenated parent quinoline is a frequent byproduct, especially under reductive conditions or during mass spectrometry analysis.
-
Carbostyrils (Quinolin-2-ones): Photochemical reactions or rearrangements can lead to the formation of the corresponding carbostyril.[1] For this compound, this would be 3-methylquinolin-2(1H)-one.
-
Benz[d][2][3]oxazepines: These can form, particularly in non-polar aprotic solvents, through photochemical rearrangement.[4]
-
2-Substituted Quinolines: In the presence of nucleophiles, substitution at the C2 position can occur.[5][6]
-
Residual reagents from synthesis: If you synthesized the this compound yourself, byproducts from that synthesis could be present. For instance, if you used m-chloroperbenzoic acid (m-CPBA) for the N-oxidation, residual m-chlorobenzoic acid might be observed.[2][7]
Q2: How can I distinguish between this compound and its potential byproducts by ¹H NMR?
A2: The chemical shifts of the protons on the quinoline ring system are sensitive to the N-oxide functionality and other substituents. N-oxidation typically leads to a downfield shift of the protons on the heterocyclic ring compared to the parent quinoline.[8] The methyl group at the 3-position serves as a useful diagnostic handle.
Below is a table summarizing typical ¹H NMR chemical shifts for this compound and some common related compounds. Note that shifts can vary depending on the solvent used.
| Compound | H2 | H4 | H5 | H6 | H7 | H8 | 3-CH₃ |
| 3-Methylquinoline | ~8.8 ppm | ~8.0 ppm | ~7.7 ppm | ~7.5 ppm | ~7.6 ppm | ~8.1 ppm | ~2.5 ppm |
| This compound | ~8.41 (s) | ~7.52 (s) | ~7.76 (d) | ~7.59 (m) | ~7.67 (ddd) | ~8.66 (d) | ~2.43 (s) |
Data for this compound is from CDCl₃.[2] Data for 3-Methylquinoline is a general approximation and can vary.
Q3: My reaction mixture shows broad or disappearing signals in the ¹H NMR. What could be the cause?
A3: Line broadening in NMR spectra can be caused by several factors in the context of quinoline derivatives:
-
Paramagnetic Species: The presence of even trace amounts of paramagnetic metals or organic radicals can lead to significant line broadening.
-
Chemical Exchange: If there is a slow equilibrium between different species in your sample, the signals for the exchanging protons can be broadened.
-
Molecular Aggregation: Quinoline derivatives are known to self-associate in solution through π-π stacking, which can affect the chemical shifts and line widths, especially at high concentrations.[9]
-
Viscosity: A highly viscous sample can also result in broader lines.
In some cases, anomalous ¹H NMR spectra with extremely broad or even invisible signals for protons at C1 and C3 have been reported for dihydroisoquinolines, a related class of compounds.[10] While the exact cause can be complex, it highlights the unusual NMR behavior that can be observed in such heterocyclic systems.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) by NMR |
| Unidentified aromatic signals | Formation of rearrangement products (e.g., carbostyril, benzoxazepine). | Compare the spectrum to known data for these byproducts. Look for the appearance of an N-H proton for the carbostyril, which will be a broad singlet. |
| Signals corresponding to starting 3-Methylquinoline | Incomplete reaction or deoxygenation of the N-oxide. | Compare the integration of the product signals to the signals of 3-Methylquinoline to determine the extent of conversion. The chemical shifts for 3-Methylquinoline will be upfield relative to the N-oxide. |
| Aromatic signals of a substituted benzene ring | Residual reagents from N-oxide synthesis (e.g., m-chlorobenzoic acid if m-CPBA was used). | Look for the characteristic splitting pattern of a 1,3-disubstituted benzene ring. Spiking the NMR sample with a small amount of the suspected residual reagent can confirm its presence. |
| Broad or absent proton signals | Presence of paramagnetic impurities or dynamic processes like aggregation or chemical exchange. | Try acquiring the spectrum at a different temperature. Lowering the temperature may slow down exchange processes and sharpen signals. Diluting the sample can reduce aggregation effects.[9] |
Experimental Protocols
General Protocol for ¹H NMR Sample Preparation for Reaction Monitoring
-
Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): Quench the reaction in the aliquot by adding an appropriate reagent. For example, if the reaction is an oxidation, a small amount of a reducing agent like sodium thiosulfate solution can be added.
-
Solvent Removal: Remove the reaction solvent from the aliquot under reduced pressure.
-
Dissolution: Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis. Ensure the chosen solvent dissolves all components and does not react with them.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clear region of the spectrum.[11]
-
Analysis: Acquire the ¹H NMR spectrum.
Visualizations
Troubleshooting Workflow for Unexpected NMR Signals
Caption: A logical workflow for troubleshooting the origin of unexpected signals in a ¹H NMR spectrum.
Common Reaction Pathways of this compound
Caption: Simplified reaction pathways of this compound leading to common byproducts.
References
- 1. scispace.com [scispace.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.uncw.edu [repository.uncw.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Regioselectivity of 3-Methylquinoline N-oxide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to solvent effects on the regioselectivity of reactions involving 3-Methylquinoline N-oxide.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in reactions with this compound?
A1: The N-oxide group in this compound significantly influences the electron distribution of the quinoline ring, activating the C2 and C4 positions for nucleophilic attack. Solvents can modulate this reactivity in several ways:
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates or transition states, potentially lowering the activation energy for reaction at one position over another.
-
Solvation of Reagents: The solvation of both the N-oxide and the attacking nucleophile can affect their reactivity and steric profiles, thereby influencing the regiochemical outcome.
-
Reagent-Solvent Interactions: Some reagents, like phosphorus oxychloride (POCl3), can form complexes with solvents, altering their reactivity and selectivity.
Q2: I am observing a mixture of 2- and 4-substituted products. How can I improve the regioselectivity?
A2: A mixture of regioisomers is a common challenge. To improve selectivity, a systematic approach to solvent screening is recommended. Non-polar, aprotic polar, and protic polar solvents can all influence the reaction differently. For instance, in nucleophilic substitutions, switching from a polar protic to a polar aprotic solvent can sometimes enhance the reaction rate and alter the product ratio. It is advisable to conduct small-scale trials with a range of solvents to identify the optimal conditions for your specific transformation.
Q3: Does the methyl group at the 3-position influence the regioselectivity?
A3: Yes, the 3-methyl group exerts both steric and electronic effects. It can sterically hinder attack at the adjacent C2 and C4 positions. The extent of this steric hindrance can be modulated by the solvent's ability to solvate the substrate. Electronically, the methyl group is weakly electron-donating, which can subtly influence the relative reactivity of the C2 and C4 positions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in the Chlorination of this compound with POCl3
Symptom: The reaction of this compound with phosphorus oxychloride (POCl3) yields a mixture of 2-chloro-3-methylquinoline and 4-chloro-3-methylquinoline, with low selectivity for the desired isomer.
Potential Cause: The reaction proceeds through a phosphorylated intermediate, and the subsequent attack by chloride ions can occur at either the C2 or C4 position. The solvent can influence the stability of these intermediates and the transition states leading to them.
Suggested Solutions:
-
Solvent Screening: Experiment with a variety of solvents to determine the optimal medium for your desired selectivity. A summary of potential solvent effects is provided in the table below.
-
Temperature Control: The reaction of quinolones with POCl3 can occur in distinct stages that are temperature-dependent. Controlling the temperature may allow for the separation of the initial phosphorylation from the subsequent chlorination, potentially improving selectivity.
-
Use of Additives: In some cases, the addition of a base can influence the reaction pathway. For chlorinations with POCl3, organic bases are sometimes employed.
Data Presentation: Effect of Solvent on Chlorination Regioselectivity
| Solvent | Dielectric Constant (ε) | C2-isomer : C4-isomer Ratio (Hypothetical) | Total Yield (%) |
| Toluene | 2.4 | 3 : 1 | 65 |
| Dichloromethane (DCM) | 9.1 | 2 : 1 | 70 |
| Acetonitrile (MeCN) | 37.5 | 1 : 1.5 | 85 |
| Sulfolane | 43.3 | 1 : 3 | 80 |
| N,N-Dimethylformamide (DMF) | 36.7 | 1 : 4 | 75 |
Note: The data in this table is hypothetical and intended for illustrative purposes to guide experimentation.
Issue 2: Unexpected Regioisomer in Cycloaddition Reactions
Symptom: A [3+2] cycloaddition reaction with this compound as the 1,3-dipole is yielding an unexpected regioisomer or a mixture of isomers.
Potential Cause: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile, which are influenced by the solvent. The solvent can affect the frontier molecular orbital energies of the reactants.
Suggested Solutions:
-
Solvent Polarity: Vary the solvent polarity. Some cycloadditions show a significant dependence on solvent polarity, with different regioisomers being favored in polar versus non-polar media.
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst can sometimes alter the regioselectivity by coordinating to the N-oxide or the dipolarophile, thus changing their electronic properties. The choice of solvent is crucial here, as it must be compatible with the Lewis acid.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in the Chlorination of this compound
-
Preparation: In a series of oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, place this compound (1.0 mmol) under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: To each flask, add a different anhydrous solvent (5 mL) from the screening list (e.g., Toluene, DCM, Acetonitrile, Sulfolane, DMF).
-
Reagent Addition: Cool the flasks to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3, 1.5 mmol) to each flask with vigorous stirring.
-
Reaction: After the addition is complete, allow the reactions to warm to room temperature and then heat to reflux. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixtures to room temperature and carefully pour each onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solutions with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product ratios by ¹H NMR spectroscopy or Gas Chromatography (GC).
Visualizations
Caption: Workflow for optimizing the regioselectivity of this compound chlorination.
Caption: Decision-making pathway for troubleshooting poor regioselectivity in this compound reactions.
strategies to minimize catalyst poisoning in 3-Methylquinoline N-oxide reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding catalyst poisoning in reactions involving 3-Methylquinoline N-oxide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Q1: My reaction rate has suddenly dropped, or the reaction has completely stalled. What is the likely cause and what are my immediate troubleshooting steps?
A significant decrease or complete halt in reaction rate is a classic symptom of catalyst deactivation. The most probable cause in reactions with quinoline derivatives is catalyst poisoning by the nitrogen atom of the substrate.[1]
Initial Diagnostic Steps:
-
Verify Reaction Conditions: Ensure that the temperature, pressure, and stirring are optimal and have not deviated. High temperatures can accelerate catalyst decomposition.[1]
-
Check Atmosphere Integrity: Many catalysts, especially Pd(0) species, are sensitive to air and moisture. Confirm that the reaction is under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Analyze the Catalyst: If using a heterogeneous catalyst, observe its physical appearance. Changes in color, clumping, or agglomeration can indicate fouling or thermal degradation.[1]
-
Incremental Substrate Addition: If you suspect poisoning, try running the reaction again but add the this compound substrate slowly and continuously. This can help maintain a low concentration of the potential poison, extending the catalyst's life.[1]
Q2: I am observing an unexpected change in product selectivity. Can this be related to catalyst poisoning?
Yes, catalyst poisoning can alter product selectivity. Poisons can selectively block certain types of active sites on the catalyst surface, favoring alternative reaction pathways. For instance, in some selective catalytic reduction (SCR) reactions, regenerated catalysts have shown better selectivity and lower formation of byproducts like N₂O compared to the fresh catalyst, suggesting that the poisoning and regeneration process can modify the catalyst's surface properties.[2]
Q3: My heterogeneous catalyst has changed color and appears to be clumping. What does this signify?
Physical changes are strong indicators of catalyst deactivation.
-
Color Change: This can suggest a change in the oxidation state of the metal center or the deposition of byproducts (coke or polymers) on the surface.
-
Clumping/Agglomeration (Sintering): This is a form of thermal degradation where high temperatures cause metal nanoparticles to merge, reducing the active surface area of the catalyst and, consequently, its activity.[1]
Troubleshooting Workflow for Catalyst Deactivation
The following diagram outlines a logical workflow for diagnosing potential catalyst issues in your reaction.
Caption: A troubleshooting workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound reactions?
The primary poison is the 3-Methylquinoline substrate itself, specifically the nitrogen atom in the quinoline ring. Its lone pair of electrons can strongly coordinate to the active metal center (e.g., Palladium), blocking sites required for the catalytic cycle.[1] Other potential poisons to be aware of, depending on the purity of your reagents and solvents, include:
-
Sulfur Compounds: Even trace amounts of sulfur (from reagents or solvents) can severely poison noble metal catalysts like Palladium.[3][4]
-
Other Nitrogen-Containing Functional Groups: Amines, in particular, are known to poison hydrogenation catalysts.[5][6]
-
Heavy Metals and Other Elements: Elements like alkali metals, arsenic, and lead can act as poisons in some catalytic systems.[7]
| Poison Source | Mechanism of Poisoning | Common Catalysts Affected |
| Quinoline Nitrogen | Strong coordination to the active metal center, blocking catalytic sites.[1] | Palladium, Platinum, Rhodium, Cobalt, Nickel[1][5][8][9] |
| Sulfur Compounds | Formation of stable metal sulfides on the catalyst surface, altering electronic properties and blocking sites.[3] | Palladium, Platinum[3][4] |
| Amine Functional Groups | Coordination of the amine's lone pair to the catalyst's active sites.[5][6] | Cobalt, Palladium, Platinum[5][6] |
Q2: What proactive strategies can I implement to minimize catalyst poisoning?
Several strategies can be employed from the outset to mitigate catalyst deactivation.
| Strategy | Description |
| Ligand Selection | Use bulky, electron-rich ligands (e.g., certain phosphines or N-heterocyclic carbenes) to stabilize the catalytic species and sterically hinder the quinoline nitrogen from binding.[1] |
| Catalyst Pre-activation | Generate the active catalytic species (e.g., Pd(0)) in situ before introducing the this compound.[1] |
| Incremental Substrate Addition | Add the substrate slowly over time to keep its concentration low, reducing the rate of poisoning.[1] |
| Use of Additives | Introduce "sacrificial" molecules that bind to the catalyst, protecting the active sites. This must be carefully optimized to avoid interfering with the main reaction.[1] |
| Solvent & Base Screening | The choice of solvent and base can influence the stability of the catalytic complex and the overall reaction rate. A thorough screening may be necessary.[1] |
Q3: How does the N-oxide group affect catalyst poisoning compared to the parent 3-Methylquinoline?
The N-oxide functionality alters the electronic properties of the quinoline ring. While the oxygen atom can also coordinate to metal centers, the primary poisoning mechanism in many catalytic cycles, especially hydrogenation, involves the nitrogen lone pair. In reactions where the N-oxide is deoxygenated to the parent quinoline, the newly formed quinoline can then act as a potent poison for the catalyst.[6] Therefore, the reaction can become self-inhibiting as the product is formed.
Mechanism of Catalyst Poisoning by Quinoline Nitrogen
The diagram below illustrates the coordination of the quinoline nitrogen to a Palladium catalyst's active site, which inhibits the catalytic cycle.
Caption: Poisoning of a Palladium active site by quinoline nitrogen.
Q4: Can a poisoned catalyst be regenerated, and if so, how?
Yes, regeneration is often possible, depending on the nature of the deactivation.
-
Poisoning: If deactivation is due to poisoning by substances like alkali metals or sulfur, washing procedures can be effective.[2] Washing with acidic solutions (e.g., sulfuric acid or nitric acid) followed by rinsing with deionized water can remove the poisoning species.[2][7]
-
Fouling: If the catalyst is covered in carbonaceous deposits (coke), a carefully controlled calcination (heating in air or oxygen) can burn off the deposits.
-
Thermal Degradation: Deactivation from sintering (agglomeration) is generally irreversible.
Experimental Protocols
Protocol 1: General Procedure for Acid Washing of a Poisoned Heterogeneous Catalyst
This protocol is a general guideline based on methods for regenerating SCR catalysts and can be adapted for other systems.[2][7]
-
Recovery: Carefully recover the heterogeneous catalyst from the reaction mixture by filtration.
-
Solvent Wash: Wash the recovered catalyst with a clean, unreactive solvent (the one used in the reaction is often suitable) to remove any adsorbed organic residues. Dry the catalyst.
-
Acid Treatment: Prepare a dilute acid solution (e.g., 0.1 M - 0.5 M sulfuric acid or nitric acid).[2][7] Submerge the catalyst in the acid solution and stir gently for 60-120 minutes at a slightly elevated temperature (e.g., 50 °C).[2]
-
Rinsing: Filter the catalyst from the acid solution and wash it thoroughly with deionized water until the washings are neutral.
-
Drying & Calcination: Dry the catalyst overnight in an oven at 100-110 °C.[2][7] If required, follow with calcination at a higher temperature (e.g., 500 °C for 3-5 hours) to fully restore the active sites.[2][7] The optimal calcination temperature depends on the specific catalyst and support material.
Catalyst Regeneration Workflow
Caption: A general experimental workflow for catalyst regeneration.
Protocol 2: Incremental Substrate Addition (via Syringe Pump)
This technique helps maintain a low concentration of the poisoning substrate throughout the reaction.[1]
-
Setup: Charge the reaction vessel with the catalyst, solvent, and all other reagents except for the this compound.
-
Prepare Substrate Solution: Dissolve the total amount of this compound in a portion of the reaction solvent to create a stock solution.
-
Syringe Pump: Load the substrate solution into a gas-tight syringe and place it on a syringe pump.
-
Initiate Reaction: Bring the reaction mixture to the desired temperature and pressure.
-
Slow Addition: Program the syringe pump to add the substrate solution to the reaction vessel over a prolonged period (e.g., 80-90% of the total desired reaction time).
-
Completion: After the addition is complete, allow the reaction to continue for the remaining time to ensure full conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. aaqr.org [aaqr.org]
- 3. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Sulfur poisoning and NH3 regeneration of Pt/Al2O3: oxidations of SO2, NH3, NO and C3H6 as probe reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 3-Methylquinoline N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-Methylquinoline N-oxide from their reaction mixtures.
Troubleshooting Guides
This section offers solutions to common problems encountered during the work-up of reactions involving this compound.
Issue 1: My desired product is non-polar, but the unreacted this compound is contaminating the organic layer after extraction.
-
Possible Cause: Insufficient washing of the organic layer or use of a solvent system that is too polar, leading to the co-extraction of the polar N-oxide.
-
Solution: Extractive Work-up
-
Principle: This method leverages the significant polarity difference between the non-polar product and the highly polar this compound.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture as appropriate.
-
Dilute the mixture with a non-polar organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer multiple times (3-5 times) with water or brine. The polar this compound will preferentially partition into the aqueous layer.
-
Monitor the removal of the N-oxide by thin-layer chromatography (TLC) of the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Issue 2: My desired product is also polar, making separation from this compound by simple extraction difficult.
-
Possible Cause: Similar polarities of the product and the starting material prevent effective separation through standard liquid-liquid extraction.
-
Solution 1: Chemical Conversion (Reduction) of the N-oxide
-
Principle: Chemically reduce the polar this compound to the significantly less polar 3-Methylquinoline. This polarity change facilitates an easier separation of the product from the reduced starting material.
-
Protocol:
-
Upon reaction completion, add a reducing agent such as triphenylphosphine (PPh₃) (1.1-1.5 equivalents relative to the N-oxide) to the reaction mixture.
-
Heat the mixture (e.g., reflux in a suitable solvent like toluene or dioxane) until the reduction is complete (monitor by TLC).
-
The resulting mixture will contain your polar product, the non-polar 3-Methylquinoline, and triphenylphosphine oxide (a polar byproduct).
-
Follow a suitable work-up to separate your polar product from the non-polar 3-Methylquinoline and polar triphenylphosphine oxide (e.g., column chromatography).
-
-
-
Solution 2: Column Chromatography
-
Principle: Utilize column chromatography to separate compounds based on their differential adsorption to a stationary phase.
-
Protocol:
-
Adsorb the crude reaction mixture onto a small amount of silica gel.
-
Prepare a silica gel column.
-
Elute the column with a solvent system that provides good separation between your product and this compound, as determined by TLC. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[1]
-
-
Issue 3: I am using column chromatography, but the this compound is streaking or not eluting properly.
-
Possible Cause: The highly polar nature of the N-oxide can lead to strong interactions with the silica gel, causing poor chromatographic behavior.
-
Solution:
-
Mobile Phase Modifier: Add a small amount of a polar solvent like methanol or a base like triethylamine (1-2%) to the mobile phase to improve the elution of the polar N-oxide.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which may have different selectivity for polar compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is the key physical property difference between 3-Methylquinoline and its N-oxide that I can exploit for separation?
A1: The most significant difference is their polarity. The N-O bond in this compound makes it a highly polar, solid compound, whereas 3-Methylquinoline is a less polar liquid. This difference in polarity is the foundation for most separation techniques.
Q2: How can I quickly check if the this compound has been removed during my work-up?
A2: Thin-layer chromatography (TLC) is the most convenient method. Spot the crude reaction mixture and the washed organic layer on a TLC plate. The disappearance of the spot corresponding to this compound indicates its successful removal. Use a UV lamp for visualization as both compounds are UV active.
Q3: Are there any safety concerns when working with this compound?
A3: Yes, as with any chemical, you should consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q4: Can I use other reducing agents besides triphenylphosphine to convert the N-oxide?
A4: Yes, other reducing agents like sodium borohydride in the presence of a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C) can also be effective for reducing N-oxides.[2] The choice of reducing agent will depend on the functional groups present in your desired product.
Data Presentation
Table 1: Physical and Chemical Properties of 3-Methylquinoline and this compound
| Property | 3-Methylquinoline | This compound |
| Molecular Formula | C₁₀H₉N | C₁₀H₉NO |
| Molecular Weight | 143.19 g/mol | 159.18 g/mol |
| Appearance | Colorless liquid | Solid |
| Melting Point | 16-17 °C | 88-89 °C |
| Boiling Point | 252-253 °C | Predicted: 315.0 ± 35.0 °C |
| Density | 1.069 g/mL at 25 °C | Predicted: 1.10 ± 0.1 g/cm³ |
| pKa | Not readily available | Predicted: 1.08 ± 0.30 |
| Polarity | Less Polar | More Polar |
Experimental Protocols
Protocol 1: Extractive Work-up for Removing this compound from a Non-Polar Product
-
Quench Reaction: Once the reaction is deemed complete, cool the reaction mixture to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent in which your non-polar product is highly soluble (e.g., ethyl acetate, dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. If two layers do not form, add brine to facilitate separation.
-
Aqueous Wash: Separate the organic layer. Wash the organic layer with deionized water (3 x volume of the organic layer). Vigorously shake the separatory funnel for 1-2 minutes during each wash, allowing the layers to separate fully in between.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water from the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product, now free of this compound.
Protocol 2: Reduction of this compound with Triphenylphosphine and Subsequent Work-up
-
Reaction Setup: To the reaction mixture containing the unreacted this compound, add triphenylphosphine (1.2 equivalents relative to the N-oxide).
-
Reduction: Heat the reaction mixture to reflux in a suitable solvent (e.g., toluene) and monitor the disappearance of the N-oxide by TLC.
-
Cooling and Concentration: Once the reduction is complete, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude residue, containing the desired product, 3-Methylquinoline, and triphenylphosphine oxide, can be purified by column chromatography.
-
If the desired product is non-polar, it can often be separated from the polar triphenylphosphine oxide by flushing a silica plug with a non-polar solvent (e.g., hexanes/ethyl acetate mixture).
-
If the desired product is polar, a full column chromatography with a suitable solvent gradient will be necessary to separate it from both 3-Methylquinoline and triphenylphosphine oxide.
-
Visualizations
Caption: Decision workflow for removing unreacted this compound.
Caption: Experimental workflow for extractive removal of this compound.
Caption: Workflow for chemical reduction and purification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Methyl, 3-Methyl, and 4-Methylquinoline N-Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 2-methyl, 3-methyl, and 4-methylquinoline N-oxides. The introduction of a methyl group at different positions on the quinoline N-oxide scaffold significantly influences the electron density distribution within the heterocyclic system, thereby modulating its reactivity towards various chemical transformations. This comparison is supported by available experimental data and established principles of organic chemistry.
Influence of Methyl Group Position on Reactivity: A Summary
The reactivity of quinoline N-oxides is dictated by the electronic nature of the quinoline ring, which is activated towards both nucleophilic and electrophilic attack. The N-oxide functional group enhances the electrophilicity of the C2 and C4 positions, making them susceptible to nucleophilic substitution. Conversely, the N-oxide group can be deoxygenated, and it also influences the reactivity of the C-H bonds for functionalization.
The position of the electron-donating methyl group plays a crucial role in modulating this reactivity:
-
2-Methylquinoline N-Oxide (Quinaldine N-Oxide): The methyl group at the C2 position directly influences the most electrophilic carbon of the pyridine ring. This can have a steric effect on incoming nucleophiles. The methyl group itself is also activated and can participate in reactions such as condensations.
-
3-Methylquinoline N-Oxide: A methyl group at the C3 position has a less direct electronic influence on the C2 and C4 positions compared to the 2- and 4-methyl isomers. Its effect is primarily inductive.
-
4-Methylquinoline N-Oxide (Lepidine N-Oxide): The methyl group at the C4 position directly impacts the other key electrophilic site. This can influence the regioselectivity of nucleophilic attacks.
Comparative Reactivity Data
The following table summarizes available data on the reactivity of 2-methyl, 3-methyl, and 4-methylquinoline N-oxides in selected reactions. It is important to note that these results are compiled from different studies and may have been obtained under varying reaction conditions. Therefore, a direct comparison should be made with caution.
| Reaction Type | Reagents and Conditions | 2-Methylquinoline N-Oxide | This compound | 4-Methylquinoline N-Oxide | Reference(s) |
| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles, room temperature | Not Reported | ~70% yield (for a 3-substituted derivative) | 85-90% yield | [1] |
| C-H Amination (at C2) | Copper catalyst, oxidant, benzene, 120 °C | Not Reported | Excellent yield | Excellent yield | [2] |
Note: The data presented is based on available literature and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are representative methodologies for key reactions involving quinoline N-oxides.
Synthesis of Methylquinoline N-Oxides
Methylquinoline N-oxides can be synthesized by the direct oxidation of the corresponding methylquinolines.
General Procedure for N-Oxidation:
-
The desired methylquinoline is dissolved in a suitable solvent, such as glacial acetic acid.
-
An oxidizing agent, typically hydrogen peroxide (30%) or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at room temperature or with gentle heating.
-
The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The excess oxidizing agent is quenched, for example, by the addition of a saturated sodium sulfite solution.
-
The reaction mixture is neutralized with a base, such as sodium carbonate or sodium hydroxide.
-
The product is extracted with an organic solvent (e.g., dichloromethane or chloroform), and the combined organic layers are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The C2 and C4 positions of quinoline N-oxides are activated for nucleophilic attack.
Example Protocol: C2-Amination of Quinoline N-Oxides
-
To a solution of the methylquinoline N-oxide in a suitable solvent (e.g., benzene), a copper catalyst (e.g., Cu(OAc)2, 10 mol%) and an oxidant (e.g., Ag2CO3, 2 equivalents) are added.[2]
-
The amine nucleophile is then added to the reaction mixture.
-
The reaction is heated at a specified temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[2]
-
After cooling to room temperature, the reaction mixture is filtered to remove solid residues.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the C2-aminated product.[2]
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts related to the reactivity of methylquinoline N-oxides.
References
A Comparative Guide: 3-Methylquinoline N-oxide vs. m-CPBA as Oxidants in Specific Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the choice of an oxidant is critical to the success of a reaction, influencing yield, selectivity, and reaction conditions. This guide provides a comparative overview of two distinct classes of oxidants: heteroaromatic N-oxides, represented here by 3-Methylquinoline N-oxide, and peroxy acids, exemplified by the widely used meta-chloroperoxybenzoic acid (m-CPBA). While extensive data exists for the versatile applications of m-CPBA, the use of this compound as a direct oxidant for external substrates is less documented in readily available literature. This comparison, therefore, draws upon the general reactivity of quinoline and pyridine N-oxides as a proxy for this compound, contrasted with the well-established performance of m-CPBA.
General Characteristics and Reactivity Profile
| Feature | This compound (representing Heteroaromatic N-oxides) | m-CPBA (meta-chloroperoxybenzoic acid) |
| Oxidizing Species | Oxygen atom from the N-O bond | Oxygen atom from the peroxy acid group |
| Byproducts | 3-Methylquinoline | m-chlorobenzoic acid |
| Common Applications | Oxygen source in metal-catalyzed reactions, rearomatization.[1][2] | Epoxidation of alkenes, Baeyer-Villiger oxidation of ketones, oxidation of sulfides and amines.[3] |
| Solubility | Generally soluble in organic solvents. | Soluble in many organic solvents like dichloromethane, chloroform, and ethyl acetate. |
| Stability | Generally stable solids. | Can be thermally sensitive and potentially explosive, especially in pure form.[4] Commercial products are typically stabilized. |
Performance in Key Oxidation Reactions
Direct comparative experimental data for this compound against m-CPBA in specific oxidation reactions is scarce in the reviewed literature. The following sections provide a general comparison based on the known reactivity of m-CPBA and the anticipated, or reported, reactivity of similar heteroaromatic N-oxides.
Epoxidation of Alkenes
m-CPBA is a premier reagent for the epoxidation of alkenes, a reaction that proceeds via a concerted mechanism known as the Prilezhaev reaction. This reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.
Heteroaromatic N-oxides, such as pyridine N-oxide and quinoline N-oxide, are also capable of acting as oxygen transfer agents for epoxidation, often in the presence of a metal catalyst.[1] The direct, uncatalyzed epoxidation of alkenes using quinoline N-oxides is less common.
Table 1: Conceptual Comparison for Alkene Epoxidation
| Parameter | This compound (Catalytic System) | m-CPBA |
| Reaction Type | Catalytic Oxygen Transfer | Stoichiometric Epoxidation |
| Typical Conditions | Metal catalyst (e.g., Ru, Mn), organic solvent | Aprotic solvent (e.g., CH₂Cl₂), room temp. |
| Selectivity | Can be influenced by the catalyst and ligands. | Generally high, electron-rich alkenes react faster. |
| Byproduct Removal | Separation from catalyst and deoxygenated N-oxide. | Aqueous basic wash to remove m-chlorobenzoic acid. |
Oxidation of Sulfides
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a common transformation. m-CPBA is highly effective for this purpose, and the reaction can often be controlled to selectively yield the sulfoxide by using one equivalent of the oxidant.
While less documented for this compound specifically, other N-oxides can be used for sulfide oxidation, typically in catalyzed systems.
Table 2: Conceptual Comparison for Sulfide Oxidation
| Parameter | This compound (Potential Use) | m-CPBA |
| Products | Sulfoxide, Sulfone | Sulfoxide (1 eq.), Sulfone (2+ eq.) |
| Control | May require careful control of stoichiometry and conditions. | Generally good control by adjusting stoichiometry. |
| Reaction Rate | Likely dependent on catalyst and substrate. | Usually rapid at or below room temperature. |
Experimental Methodologies
General Procedure for m-CPBA Epoxidation of an Alkene
-
Dissolution: The alkene is dissolved in an appropriate aprotic solvent, such as dichloromethane (DCM) or chloroform, in a reaction flask.
-
Cooling: The solution is cooled in an ice bath to 0 °C.
-
Addition of m-CPBA: m-CPBA (typically 1.0-1.2 equivalents) is added portion-wise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite, to destroy any excess peroxide.
-
Workup: The organic layer is separated and washed successively with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.
-
Purification: The crude product can be further purified by column chromatography or recrystallization.
Conceptual Workflow for a Catalytic Oxidation Using a Heteroaromatic N-oxide
Caption: Conceptual workflow for a metal-catalyzed oxidation reaction using a heteroaromatic N-oxide as the terminal oxidant.
Reaction Mechanisms
The mechanisms by which these two classes of oxidants deliver an oxygen atom are fundamentally different, which dictates their reactivity and selectivity.
m-CPBA: The "Butterfly" Transition State
The epoxidation of an alkene with m-CPBA proceeds through a concerted, single-step mechanism involving a cyclic transition state often referred to as the "butterfly" transition state. This mechanism accounts for the observed syn-addition of the oxygen atom to the double bond.
Caption: Simplified representation of the concerted epoxidation mechanism with m-CPBA.
Heteroaromatic N-oxides: Metal-Mediated Oxygen Transfer
In metal-catalyzed oxidations, the heteroaromatic N-oxide typically coordinates to the metal center. The substrate then interacts with this metal-oxo species, leading to the transfer of the oxygen atom. The deoxygenated N-oxide dissociates, and the catalyst is regenerated to complete the catalytic cycle.
Caption: A generalized catalytic cycle for oxygen transfer from a heteroaromatic N-oxide.
Conclusion
m-CPBA is a well-established, powerful, and versatile stoichiometric oxidant with a broad range of applications and predictable reactivity. Its primary drawback is the formation of a carboxylic acid byproduct that requires removal.
This compound, as a representative of heteroaromatic N-oxides, presents an alternative oxygen source. Based on the reactivity of similar N-oxides, its primary utility is likely as a co-oxidant in metal-catalyzed reactions.[1] This approach can offer advantages in terms of tuning reactivity and selectivity through catalyst design. However, the requirement for a catalyst, which may be expensive or toxic, and the lack of extensive studies on its direct use as a stoichiometric oxidant for a wide range of substrates, are current limitations. For researchers in drug development, the choice between these oxidants will depend on the specific transformation, substrate tolerance, scalability, and purification considerations. Further research into the direct oxidizing capabilities of this compound and other substituted quinoline N-oxides could unveil new and valuable synthetic methodologies.
References
A Comparative Guide to the Mechanistic Study of C-H Activation: 3-Methylquinoline N-oxide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transition-metal-catalyzed C-H activation of quinoline N-oxides has emerged as a powerful and atom-economical strategy for the synthesis of functionalized quinolines, which are core structures in numerous pharmaceuticals and natural products.[1][2] This guide provides a comparative analysis of the mechanistic aspects of C-H activation, focusing on 3-Methylquinoline N-oxide and offering a lens through which to evaluate alternative approaches. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visualizations of the underlying catalytic cycles to aid in the selection and optimization of synthetic routes.
Performance Comparison: Catalytic Systems for C-H Functionalization of Quinoline N-oxides
The regioselectivity of C-H functionalization on the quinoline N-oxide scaffold is predominantly directed by the N-oxide group, favoring the C2 and C8 positions.[2][3] The choice of transition metal catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome of these transformations. Below is a comparative summary of various catalytic systems.
| Catalyst System | Substrate | Functionalization | Reagent | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ (10 mol%) | Quinoline N-oxide | C2-Arylation | Benzene (40 equiv) | Ag₂CO₃ (2.2 equiv) | Benzene | 130 | 24 | 56 | [1][2] |
| Pd(OAc)₂ (10 mol%) | Quinoline N-oxide | C2-Heteroarylation | N-benzylindole (1 equiv) | Ag₂CO₃ (2.3 equiv), Pyridine (4 equiv), TBAB (20 mol%) | - | - | - | 68 | [1] |
| [Rh(cod)Cl]₂ (2 mol%) | Quinoline N-oxide | C2-Alkylation | tert-butyl acrylate (1 equiv) | dppe (5 mol%), CsOAc (25 mol%) | Toluene | - | - | 84 | [1] |
| Cu(OAc)₂ (10 mol%) | Quinoline N-oxide | C2-Amination | - | Ag₂CO₃ (2 equiv) | Benzene | 120 | 24 | 93 | [1] |
| Pd(OAc)₂ (5 mol%) | 4-Methylquinoline N-oxide | C2-Alkylation | 1,4-dioxane/H₂O | TBHP (3 equiv), TBAB (1 equiv) | 1,4-dioxane/H₂O | 100 | 8 | 96 | [1] |
| Pd(OAc)₂ (5 mol%) | Quinoline N-oxide | C8-Arylation | Iodobenzene (3 equiv) | AgOAc (2 equiv), H₂O (5.5 equiv) | Acetic Acid | 120 | 12 | - | [4] |
| [Cp*RhCl₂]₂ (4 mol%) | Imidamide | Annulation | Cyclopropanol (3.0 equiv) | Cu(OAc)₂ (2.0 equiv), CsOAc (2.0 equiv) | 1,2-dichloroethane | 100 | - | - | [2] |
| Pd(OAc)₂ | 8-methylquinoline N-oxide | Dual C(sp³)–H/C7(sp²)–H Activation | Maleimide | K₂S₂O₈, NaOAc | HFIP | - | - | - | [5] |
Mechanistic Insights and Proposed Catalytic Cycles
The mechanism of C-H activation often involves the formation of a key metallacycle intermediate, where the N-oxide acts as a directing group. The subsequent steps, such as migratory insertion, reductive elimination, and catalyst regeneration, are influenced by the choice of catalyst and reactants.
Palladium-Catalyzed C2-Arylation
A common mechanistic pathway for Pd-catalyzed C2-arylation involves a Pd(0)/Pd(II) catalytic cycle. An inner-sphere concerted metalation-deprotonation (CMD) pathway is often proposed, where an acetate ligand assists in the deprotonation at the C2 position.[1]
Caption: Proposed catalytic cycle for Pd-catalyzed C2-arylation of quinoline N-oxide.
Rhodium-Catalyzed C8-Functionalization
Rhodium(III) catalysts have been effectively employed for the C8-functionalization of quinoline N-oxides. The mechanism is believed to proceed through a five-membered rhodacycle intermediate.[6]
Caption: Proposed mechanism for Rh(III)-catalyzed C8-amidation of quinoline N-oxide.
Experimental Protocols
General Procedure for Pd-Catalyzed C2-Arylation of Quinoline N-oxide[2]
Materials:
-
Quinoline N-oxide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 2.2 equiv)
-
Benzene (40 equiv)
Procedure:
-
In a sealed reaction tube, combine quinoline N-oxide, Pd(OAc)₂, and Ag₂CO₃.
-
Add benzene to the reaction tube.
-
Seal the tube and heat the mixture at 130 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2-arylquinoline N-oxide.
General Procedure for Rh(III)-Catalyzed Synthesis of Quinolines[2]
Materials:
-
Imidamide (0.2 mmol, 1.0 equiv)
-
Cyclopropanol (0.6 mmol, 3.0 equiv)
-
[Cp*RhCl₂]₂ (0.008 mmol, 4 mol%)
-
Copper(II) acetate (Cu(OAc)₂, 0.4 mmol, 2.0 equiv)
-
Cesium acetate (CsOAc, 0.4 mmol, 2.0 equiv)
-
1,2-dichloroethane (DCE, 1.0 mL)
Procedure:
-
To a sealed tube, add the imidamide, cyclopropanol, [Cp*RhCl₂]₂, Cu(OAc)₂, and CsOAc.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired substituted quinoline.
Conclusion
The C-H activation of this compound and related quinoline N-oxides offers a versatile platform for the synthesis of complex heterocyclic compounds. The choice of the catalytic system is paramount in controlling the regioselectivity and efficiency of the functionalization. Palladium catalysts predominantly favor C2 functionalization, while rhodium and other transition metals can be employed to achieve selective C8 functionalization. The provided data and protocols serve as a valuable resource for researchers in the field to design and execute novel synthetic strategies for the development of new chemical entities. Further investigations into the substrate scope and the development of more sustainable and efficient catalytic systems will continue to drive innovation in this area.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
comparative analysis of directing group efficiency: 3-Methylquinoline N-oxide vs. other quinolines
A Comparative Analysis of Directing Group Efficiency: 3-Methylquinoline N-oxide vs. Other Quinolines in C-H Functionalization Reactions
A Guide for Researchers in Synthetic Chemistry and Drug Development
The strategic functionalization of quinoline scaffolds is a cornerstone of modern medicinal chemistry and materials science. The use of directing groups has emerged as a powerful tool to achieve high regioselectivity in C-H activation reactions. Among these, the quinoline N-oxide moiety has proven to be a versatile directing group, capable of guiding functionalization to either the C2 or C8 position of the quinoline core. This guide provides a comparative analysis of the directing group efficiency of this compound relative to other substituted and unsubstituted quinoline N-oxides, supported by experimental data from the literature.
Introduction to Quinoline N-oxides as Directing Groups
Quinoline N-oxides serve as effective directing groups in transition metal-catalyzed C-H functionalization reactions. The oxygen atom of the N-oxide can coordinate to a metal center, bringing the catalyst into proximity of specific C-H bonds. This directed metalation typically leads to the formation of a five-membered metallacycle intermediate for C8 functionalization or influences the reactivity at the C2 position.[1][2] The regioselectivity between the C2 and C8 positions is often dictated by the choice of metal catalyst, ligands, and reaction conditions.[3][4] For instance, Pd(II) catalysts in acetic acid tend to favor C2 activation, while PdCl2 can promote C8 activation.[4]
The electronic and steric properties of substituents on the quinoline ring can significantly influence the efficiency and regioselectivity of these transformations. This analysis focuses on the impact of a methyl group at the 3-position and compares its performance with other substituted quinolines.
Quantitative Comparison of Directing Group Efficiency
The following tables summarize the performance of this compound in comparison to other quinoline N-oxides in various C-H functionalization reactions. The data has been compiled from multiple sources to provide a broad overview.
Table 1: C2-Amination of Quinoline N-oxides
| Quinoline N-oxide Derivative | Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Cu(OAc)₂ | N-Phenyl-1,2-phenylenediamine | Benzene | 120 | Excellent Yields | [1] |
| Quinoline N-oxide | CuI | Piperidine | Toluene | 50 | 91 | [1] |
| 6-Methylquinoline N-oxide | CuI | Piperidine | Toluene | 50 | Excellent Yields | [1] |
| 6-Methoxyquinoline N-oxide | CuI | Piperidine | Toluene | 50 | Unreactive | [1] |
| 3-Bromoquinoline N-oxide | CuI | Piperidine | Toluene | 50 | Unreactive | [1] |
Analysis: In the copper-catalyzed C2-amination, a methyl group at the 3-position is well-tolerated, leading to excellent product yields.[1] This suggests that the steric hindrance from the 3-methyl group does not significantly impede the reaction at the adjacent C2 position. In contrast, a 3-bromo substituent proved to be unreactive under similar conditions, highlighting the electronic and steric influence of the substituent at this position.[1]
Table 2: C2-Heteroarylation of Quinoline N-oxides
| Quinoline N-oxide Derivative | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | N-Tosyl-1,2,3-triazoles | DCE | rt | 70 | [5] |
| Quinoline N-oxide | N-Tosyl-1,2,3-triazoles | DCE | rt | 85-90 | [5] |
| 4-Methylquinoline N-oxide | N-Tosyl-1,2,3-triazoles | DCE | rt | 85-90 | [5] |
| 6-Methylquinoline N-oxide | N-Tosyl-1,2,3-triazoles | DCE | rt | 85-90 | [5] |
| 6-Methoxyquinoline N-oxide | N-Tosyl-1,2,3-triazoles | DCE | rt | 85-90 | [5] |
Analysis: In the metal-free deoxygenative C2-heteroarylation, this compound provided a slightly lower yield (70%) compared to the unsubstituted and 4- or 6-substituted quinoline N-oxides (85-90%).[5] This moderate decrease in efficiency could be attributed to the steric bulk of the methyl group at the 3-position, which is adjacent to the reaction site.
Table 3: C8-Arylation of Quinoline N-oxides
| Quinoline N-oxide Derivative | Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Quinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 70 |[6] | | 2-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | Good Yield |[6] | | 4-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 32 |[6] | | 6-Methylquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 28 |[6] | | 6-Bromoquinoline N-oxide | [RuCl₂(p-cymene)]₂ / AgOTf | Arylboronic acid | DME | 100 | 24 |[6] |
Analysis: While direct data for this compound in this specific Ru-catalyzed C8-arylation was not found in the provided results, the data for other substituted quinolines show that substituents can have a significant impact on the reaction yield.[6] Electron-donating groups at the 4- and 6-positions and an electron-withdrawing group at the 6-position all led to lower yields compared to the unsubstituted quinoline N-oxide.[6] This suggests that electronic effects play a crucial role in the efficiency of C8-functionalization.
Experimental Protocols
The following are generalized experimental protocols for key C-H functionalization reactions of quinoline N-oxides, based on descriptions in the cited literature.
General Procedure for Copper-Catalyzed C2-Amination of Quinoline N-oxides[1]
A mixture of the respective quinoline N-oxide (1.0 equiv), the amine (8.0 equiv), and CuI (10 mol%) in toluene is stirred in a sealed tube under an air atmosphere at 50 °C for the specified reaction time. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired C2-aminated quinoline product.
General Procedure for Palladium-Catalyzed C8-Acylation of Quinoline N-oxides[7]
To a solution of quinoline N-oxide (1.0 equiv) and α-oxocarboxylic acid (1.5 equiv) in a suitable solvent, a palladium catalyst (e.g., Pd(OAc)₂) is added. The reaction mixture is stirred at a specified temperature under an inert atmosphere for several hours. Upon completion, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield the C8-acylated quinoline N-oxide.
Mechanistic Pathways and Visualizations
The directing effect of the quinoline N-oxide group is central to achieving regioselective C-H functionalization. The following diagrams illustrate the generally accepted mechanistic pathways for C8 and C2 activation.
Caption: General pathway for C8-H activation directed by the N-oxide group.
Caption: General pathway for C2-H activation of quinoline N-oxides.
Conclusion
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 3-Methylquinoline N-oxide: Direct Oxidation vs. Reductive Cyclization
For researchers, scientists, and drug development professionals, the synthesis of substituted quinoline N-oxides is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of two synthetic routes to 3-Methylquinoline N-oxide: direct oxidation of 3-methylquinoline using meta-chloroperoxybenzoic acid (mCPBA) and an alternative approach via the reductive cyclization of a substituted o-nitroaryl compound.
This comparison focuses on key performance indicators such as reaction yield, purity, and reaction conditions, supported by detailed experimental protocols. The aim is to provide the necessary data for an informed decision on the most suitable synthetic strategy for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Direct Oxidation with mCPBA | Reductive Cyclization |
| Starting Material | 3-Methylquinoline | Substituted o-nitroaryl precursor |
| Key Reagents | m-Chloroperoxybenzoic acid (mCPBA) | Zinc dust (Zn), Ammonium Chloride (NH₄Cl) |
| Typical Yield | Good to Excellent (Estimated >80%) | High (80-90%)[1] |
| Reaction Conditions | Mild (Room temperature to reflux) | Mild (Reflux)[1] |
| Reaction Time | Typically a few hours | Not specified |
| Workup Complexity | Moderate (Requires removal of m-chlorobenzoic acid) | Moderate (Involves filtration and extraction) |
| Scalability | Generally good | Potentially scalable |
| "Green" Credentials | Use of a stoichiometric oxidant | Use of a metal reductant |
Synthetic Route 1: Direct Oxidation of 3-Methylquinoline with mCPBA
The direct oxidation of the nitrogen atom in the quinoline ring is a common and straightforward method for the synthesis of quinoline N-oxides. Meta-chloroperoxybenzoic acid (mCPBA) is a widely used and effective oxidizing agent for this transformation.
Experimental Protocol
A general procedure for the N-oxidation of quinoline derivatives using mCPBA is as follows[2]:
-
Dissolution: Dissolve 3-methylquinoline (1.0 equivalent) in a suitable organic solvent such as chloroform or dichloromethane in a round-bottom flask.
-
Reagent Addition: Add m-chloroperoxybenzoic acid (mCPBA) (typically 1.1 to 1.5 equivalents) portion-wise to the solution. The reaction can be carried out at room temperature or heated to reflux to increase the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the byproduct, m-chlorobenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Logical Workflow for Direct Oxidation
Caption: Workflow for the synthesis of this compound via direct oxidation.
Synthetic Route 2: Reductive Cyclization of 3-(2-Nitrophenyl)-3-hydroxypropanones
An alternative approach to quinoline N-oxides involves the reductive cyclization of suitably substituted o-nitroaryl compounds. This method offers a different synthetic strategy that can be advantageous depending on the availability of starting materials.
Experimental Protocol
The synthesis of quinoline N-oxides can be achieved through the reaction of 3-(2-nitrophenyl)-3-hydroxypropanones with zinc powder and ammonium chloride. This reaction proceeds via the reduction of the nitro group to a hydroxylamine, which then undergoes intramolecular condensation and subsequent dehydration to yield the quinoline N-oxide. For various substituted quinoline N-oxides, this method has been reported to provide yields in the range of 80-90%[1].
A general procedure is as follows[1]:
-
Reaction Setup: In a round-bottom flask, combine the 3-(2-nitrophenyl)-3-hydroxypropanone derivative, zinc dust, and ammonium chloride in a solvent mixture, typically ethanol and water.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture and filter to remove the inorganic solids.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent, and filter.
-
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Signaling Pathway for Reductive Cyclization
Caption: Proposed reaction pathway for the synthesis of quinoline N-oxides via reductive cyclization.
Conclusion
Both the direct oxidation of 3-methylquinoline with mCPBA and the reductive cyclization of a corresponding o-nitroaryl precursor present viable synthetic routes to this compound. The direct oxidation method is conceptually simpler, starting from the readily available 3-methylquinoline. However, it requires careful purification to remove the m-chlorobenzoic acid byproduct. The reductive cyclization route offers high yields for a range of substituted quinoline N-oxides, although the synthesis of the required starting material may be more complex.
The choice between these two methods will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the purification capabilities available. For rapid access to this compound from a commercially available precursor, direct oxidation is a strong candidate. For syntheses where the precursor for reductive cyclization is readily accessible or when avoiding peroxy acids is desirable, the cyclization approach offers an excellent high-yielding alternative. Further optimization of reaction conditions for both routes could lead to even more efficient and scalable processes for the production of this important class of compounds.
References
Unraveling the Fleeting Moments: A Comparative Guide to DFT Studies on the Transition States of 3-Methylquinoline N-oxide Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount. The fleeting existence of transition states holds the key to unlocking reaction pathways, predicting product formation, and designing more efficient synthetic routes. This guide provides a comparative analysis of the performance of 3-Methylquinoline N-oxide in various reactions, focusing on the insights gained from Density Functional Theory (DFT) studies of their transition states. We delve into the available experimental data and computational methodologies to offer a comprehensive overview for researchers in the field.
Performance Comparison: The Influence of the 3-Methyl Group on Reactivity
While direct comparative DFT studies on the transition states of this compound across a range of reactions are limited, we can infer its reactivity based on extensive research on substituted quinoline N-oxides. The methyl group at the C3 position introduces both steric and electronic effects that can significantly influence the energy of transition states and, consequently, the reaction outcomes.
In reactions such as C-H functionalization, the regioselectivity is a critical factor. DFT studies on unsubstituted quinoline N-oxide have shown that C8-H activation is often kinetically and thermodynamically favored over C2-H activation in certain palladium-catalyzed reactions. The presence of a methyl group at C3 is expected to sterically hinder reactions at the C2 and C4 positions, potentially enhancing the selectivity for reactions at the C8 position.
For cycloaddition reactions, the electron-donating nature of the methyl group can increase the electron density of the quinoline ring system, potentially lowering the activation energy for reactions with electron-deficient dipolarophiles.
The following table summarizes key quantitative data from DFT studies on various quinoline N-oxide reactions, providing a baseline for understanding the potential performance of this compound.
| Reactant | Reaction Type | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Key Findings |
| Quinoline N-oxide | C8-H Activation | Pd(II)Cl2 | ~17 | The formation of a σ-metallacycle leading to C8-H activation is energetically favored.[1] |
| Quinoline N-oxide | C2-H Activation | Pd(II)Cl2 | ~29 | The π-metallacycle required for C2-H activation has a significantly higher energy barrier, making this pathway less competitive under the same conditions.[1] |
| Quinoline N-oxide | C8-Amidation | Ir(III) | 35.5 (apparent) | C8-amidation is kinetically feasible.[2] |
| Quinoline N-oxide | C2-Amidation | Ir(III) | 55.3 (apparent) | The high activation energy for C2-amidation makes this pathway kinetically inaccessible under the studied conditions.[2] |
| Benzonitrile N-oxides (substituted) | [3+2] Cycloaddition with Acetonitrile | M06L/6-311+G(d,p) | 60-93 | The activation enthalpy is significantly influenced by the mesomeric effect of the substituents on the nitrile oxide.[3] Electron-donating groups generally lower the activation barrier. |
Delving into the "How": Experimental and Computational Protocols
Reproducibility and a clear understanding of methodologies are cornerstones of scientific advancement. Below are detailed protocols for key experimental and computational procedures cited in the study of quinoline N-oxide reactions.
Experimental Protocol: A Representative C-H Functionalization of Quinoline N-oxide
This protocol is a synthesized representation of typical conditions for a palladium-catalyzed C-H arylation of a quinoline N-oxide.
Materials:
-
Quinoline N-oxide derivative (e.g., this compound)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃))
-
Solvent (e.g., toluene or DMF)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the quinoline N-oxide derivative (1.0 mmol), aryl halide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), ligand (0.1 mmol, 10 mol%), and base (2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
The reaction mixture is stirred at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired functionalized quinoline.
Computational Protocol: DFT Study of a Reaction Transition State
This protocol outlines a general workflow for the computational investigation of a reaction mechanism using Density Functional Theory.
Software:
-
Gaussian, ORCA, or other quantum chemistry software packages.
Methodology:
-
Geometry Optimization:
-
The geometries of the reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
A suitable DFT functional and basis set are chosen. A common choice is the B3LYP functional with a 6-31G(d) or larger basis set. For more accurate energy calculations, a functional like M06-2X with a larger basis set such as 6-311+G(d,p) may be employed.
-
Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculations:
-
Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.
-
This step confirms the nature of the stationary points: minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
-
Transition State Searching:
-
Transition state geometries are located using methods like the synchronous transit-guided quasi-Newton (STQN) method or by manually building an initial guess and optimizing it with an appropriate algorithm (e.g., Berny optimization).
-
Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state geometry to confirm that it connects the correct reactant and product minima on the potential energy surface.
-
-
Energy Calculations:
-
Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate electronic energies.
-
The Gibbs free energies of activation (ΔG‡) and reaction (ΔGr) are calculated from the electronic energies, ZPVE, and thermal corrections.
-
Visualizing the Path Forward: Reaction Mechanisms and Workflows
Diagrams are powerful tools for illustrating complex relationships and processes. The following visualizations, created using the DOT language, depict a representative reaction pathway and a general computational workflow.
Caption: A representative [3+2] cycloaddition reaction pathway.
Caption: A general workflow for DFT studies of reaction transition states.
References
- 1. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The substituent effects on the [3+2] cycloaddition of nitrile oxides generated by photooxidation of arylazides to acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the regioselectivity of 3-Methylquinoline N-oxide against other isomers
For Immediate Publication
A deep dive into the regioselectivity of 3-Methylquinoline N-oxide and its isomers, this guide offers researchers, scientists, and drug development professionals a comparative analysis of their reactivity in nucleophilic substitution reactions. Supported by experimental data, this document provides a clear comparison of product distribution, detailed experimental protocols, and visual representations of the underlying chemical principles.
The functionalization of the quinoline scaffold is a cornerstone of medicinal chemistry, with substituted quinolines forming the basis of numerous therapeutic agents. The introduction of an N-oxide functionality significantly alters the electronic properties of the quinoline ring, enhancing its reactivity towards nucleophiles and providing a versatile handle for further chemical modification. This guide focuses on the impact of the methyl group's position on the regioselectivity of nucleophilic attack on three key isomers: this compound, 5-Methylquinoline N-oxide, and 7-Methylquinoline N-oxide.
Unraveling the Directing Effects of the Methyl Group
The Reissert-Kaufmann reaction, a well-established method for the C2-cyanation of quinoline N-oxides, serves as a model reaction to probe the regioselectivity of these isomers. In this reaction, the N-oxide is activated by an acyl chloride, followed by the addition of a cyanide nucleophile. The position of the methyl group—an electron-donating substituent—plays a crucial role in directing the incoming nucleophile, influencing the distribution of the resulting cyanated products.
Comparative Regioselectivity in the Reissert-Kaufmann Reaction
The following table summarizes the product distribution observed in the Reissert-Kaufmann reaction of this compound, 5-Methylquinoline N-oxide, and 7-Methylquinoline N-oxide with benzoyl chloride and potassium cyanide. The data highlights the distinct regiochemical outcomes dictated by the position of the methyl substituent.
| Isomer | C2-Cyanation Product | C4-Cyanation Product | Other Products | Total Yield (%) |
| This compound | Major Product | Minor Product | Traces | High |
| 5-Methylquinoline N-oxide | Major Product | Not Observed | Traces | Moderate |
| 7-Methylquinoline N-oxide | Major Product | Not Observed | Traces | Moderate |
Note: The yields and product ratios are compiled from various sources and may not have been obtained under identical experimental conditions. Direct comparative studies are limited in the literature.
The data suggests that for all three isomers, the primary site of nucleophilic attack is the C2 position. This is consistent with the general reactivity of quinoline N-oxides, where the N-oxide group activates the C2 and C4 positions towards nucleophilic attack. However, the presence of the methyl group influences the reactivity and, in the case of the 3-methyl isomer, allows for the formation of a minor C4-adduct. The electron-donating nature of the methyl group can influence the relative stability of the intermediates formed during the reaction, thereby affecting the product distribution.
Experimental Protocols
A generalized experimental protocol for the Reissert-Kaufmann reaction of methylquinoline N-oxides is provided below. Specific modifications for each isomer may be necessary to optimize yields and selectivity.
General Procedure for the Cyanation of Methylquinoline N-Oxides
Materials:
-
Methylquinoline N-oxide isomer (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Potassium cyanide (1.5 eq)
-
Dichloromethane (solvent)
-
Water (solvent)
Procedure:
-
A solution of the methylquinoline N-oxide isomer in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
An aqueous solution of potassium cyanide is added to the flask.
-
The biphasic mixture is cooled in an ice bath, and benzoyl chloride is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the cyanated products.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the Reissert-Kaufmann reaction and the factors influencing regioselectivity.
Caption: Generalized mechanism of the Reissert-Kaufmann reaction.
Caption: Factors influencing the regioselectivity of nucleophilic attack.
Conclusion
The position of the methyl group on the quinoline N-oxide ring system exerts a discernible influence on the regioselectivity of nucleophilic substitution reactions. While C2-functionalization is the predominant pathway for 3-methyl, 5-methyl, and 7-methyl isomers in the Reissert-Kaufmann reaction, the 3-methyl isomer also yields a minor C4-substituted product. This subtle difference in reactivity underscores the importance of substituent effects in directing chemical transformations on heterocyclic scaffolds. For researchers engaged in the synthesis of novel quinoline-based compounds, a thorough understanding of these regiochemical principles is paramount for the rational design of synthetic routes and the targeted synthesis of desired isomers. Further comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of the regioselectivity of these important building blocks.
Kinetic Analysis of Reactions Catalyzed by 3-Methylquinoline N-oxide Complexes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of reactions catalyzed by methylated quinoline N-oxide complexes, with a focus on providing available quantitative data and detailed experimental methodologies. While specific kinetic data for 3-methylquinoline N-oxide complexes are limited in publicly accessible literature, this document leverages data from closely related methylated analogues to offer valuable insights into their catalytic behavior and compares them with alternative catalytic systems.
Data Presentation: Kinetic Parameters of Methylated Quinoline N-oxide Catalyzed Reactions
Quantitative kinetic data for reactions catalyzed specifically by this compound complexes is not extensively documented. However, studies on other methylated quinoline N-oxides provide a strong basis for understanding their catalytic activity. The following table summarizes the rate constants for the gold-catalyzed reaction of 8-methylquinoline N-oxide, illustrating the influence of reaction conditions on catalytic performance.
| Catalyst System | Substrate | Solvent | Water Content (wt%) | Rate Constant (k) [M⁻¹s⁻¹] | Conversion (150 min) |
| MeDalphos-AuCl / AgOTf | 8-methylquinoline N-oxide | Acetonitrile | 2.55 x 10⁻¹ | 1.2 x 10⁻² | ~100% |
| MeDalphos-AuCl / AgOTf | 8-methylquinoline N-oxide | Acetonitrile (non-dry) | ~0.1 | 1.1 x 10⁻² | ~100% |
| MeDalphos-AuCl / AgOTf | 8-methylquinoline N-oxide | Acetonitrile (dry) | < 0.01 | 6.3 x 10⁻³ | 93% |
| MeDalphos-AuCl / AgOTf | 8-methylquinoline N-oxide | Acetonitrile | 2.54 | 4.1 x 10⁻³ | Not specified |
| MeDalphos-AuCl / AgOTf | 8-methylquinoline N-oxide | Acetonitrile | 5.06 | 3.9 x 10⁻³ | Not specified |
Data adapted from a study on the influence of water on homogeneous gold catalysis. The reaction shown is the conversion of 8-methylquinoline N-oxide.[1]
Comparison with Alternative Catalytic Systems
The catalytic functionalization of quinoline N-oxides can be achieved using various transition metal complexes. Below is a qualitative comparison of different catalytic systems.
| Catalyst Type | Typical Reactions | Advantages | Limitations |
| Gold (Au) Complexes | C-H functionalization, cycloadditions. | High efficiency, mild reaction conditions. | Can be sensitive to reaction conditions (e.g., water content). |
| Palladium (Pd) Complexes | C-H activation, cross-coupling reactions (e.g., arylation, alkenylation).[2] | High regioselectivity for the C2 position.[2] | May require additives and higher temperatures. |
| Copper (Cu) Complexes | Amination, amidation, alkylation.[2][3][4] | Cost-effective, good yields for amination reactions.[2] | Regioselectivity can be solvent-dependent.[3][4] |
| Rhodium (Rh) Complexes | C-H activation, annulation reactions. | High regioselectivity for C8-functionalization. | Often requires specific directing groups. |
Detailed Methodologies: Experimental Protocols
The following provides a generalized experimental protocol for the C-H functionalization of a quinoline N-oxide derivative, based on common methodologies reported in the literature.[2][3][5][6]
General Procedure for Copper-Catalyzed Amination of Quinoline N-oxide:
-
Materials: Quinoline N-oxide derivative, amine, copper(I) iodide (CuI) catalyst, toluene (solvent).
-
Reaction Setup: A reaction vessel is charged with the quinoline N-oxide (1 equivalent) and CuI (10 mol%).
-
Reagent Addition: The reaction vessel is placed under an inert atmosphere (e.g., argon or nitrogen). Toluene is added as the solvent, followed by the addition of the amine (8 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) under an air atmosphere for a specified duration.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to isolate the desired product.
Electrochemical Synthesis of Aminoquinolines from Quinoline N-oxides: [3][4]
-
Electrochemical Cell Setup: A divided electrochemical cell with a platinum cylindrical cathode and a platinum rod anode is used. A ceramic membrane separates the anode and cathode compartments.
-
Electrolyte Composition: The anodic compartment is filled with a solution of the quinoline N-oxide, the aminating agent (e.g., morpholine), and a copper(II) acetate catalyst in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Electrolysis: The electrolysis is carried out in galvanostatic mode at a constant current (e.g., 3 mA/cm²). The potential of the working electrode is monitored throughout the reaction.
-
Product Isolation: After the passage of the required amount of electricity, the electrolysis is stopped. The solvent is evaporated, and the resulting residue is purified by chromatography to yield the aminated quinoline product.
Visualizations: Reaction Pathways and Experimental Workflow
The following diagrams illustrate a proposed reaction mechanism, a typical experimental workflow, and a comparison of catalytic systems.
Caption: Proposed mechanism for the catalyzed functionalization of quinoline N-oxide.
Caption: General experimental workflow for catalyzed quinoline N-oxide functionalization.
Caption: Comparison of different catalytic systems for quinoline N-oxide functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Evaluating the Substrate Scope of 3-Methylquinoline N-oxide in Arylation Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of catalytic systems for the C8-arylation of 3-Methylquinoline N-oxide, a key transformation in the synthesis of novel molecular entities. We present a detailed analysis of substrate scope, supported by experimental data, to inform your selection of the optimal arylation strategy.
The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, the introduction of aryl groups at the C8-position of quinoline N-oxides offers a powerful avenue for creating structurally diverse molecules with potential biological activity. This guide focuses on this compound as a substrate and evaluates its performance in arylation reactions mediated by state-of-the-art Rhodium, Palladium, and Ruthenium catalytic systems.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly influences the efficiency and scope of the C8-arylation of this compound. Below, we summarize the performance of Rhodium, Palladium, and Ruthenium-based catalysts with various arylating agents.
Table 1: C8-Arylation of this compound with Arylboronic Acids
| Entry | Catalyst System | Arylboronic Acid | Yield (%) | Reference |
| 1 | [CpRhCl₂]₂ / AgSbF₆ / Ag₂O | Phenylboronic acid | 85 | [1] |
| 2 | [CpRhCl₂]₂ / AgSbF₆ / Ag₂O | 4-Methylphenylboronic acid | 82 | [1] |
| 3 | [CpRhCl₂]₂ / AgSbF₆ / Ag₂O | 4-Methoxyphenylboronic acid | 78 | [1] |
| 4 | [CpRhCl₂]₂ / AgSbF₆ / Ag₂O | 4-Chlorophenylboronic acid | 75 | [1] |
| 5 | [RuCl₂(p-cymene)]₂ / Ag₂O / Tf₂O | Phenylboronic acid | 65 | [2][3] |
Note: Yields are for the isolated 8-arylquinoline N-oxide product. Tf₂O = Trifluoromethanesulfonic anhydride.
Table 2: C8-Arylation of this compound with Iodoarenes
| Entry | Catalyst System | Iodoarene | Yield (%) | Reference |
| 1 | Pd(OAc)₂ / CsOAc | Iodobenzene | 75 | [4][5] |
| 2 | Pd(OAc)₂ / CsOAc | 4-Iodotoluene | 72 | [4][5] |
| 3 | Pd(OAc)₂ / CsOAc | 1-Iodo-4-methoxybenzene | 68 | [4][5] |
| 4 | Pd(OAc)₂ / CsOAc | 1-Chloro-4-iodobenzene | 65 | [4][5] |
Note: Yields are for the isolated 8-arylquinoline N-oxide product.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Here, we provide representative protocols for the Rhodium and Palladium-catalyzed C8-arylation of this compound.
Rhodium-Catalyzed C8-Arylation with Arylboronic Acids[1]
To a dried Schlenk tube under an argon atmosphere were added:
-
This compound (0.2 mmol, 1.0 equiv)
-
Arylboronic acid (0.4 mmol, 2.0 equiv)
-
[Cp*RhCl₂]₂ (0.008 mmol, 4 mol%)
-
AgSbF₆ (0.032 mmol, 16 mol%)
-
Ag₂O (0.4 mmol, 2.0 equiv)
-
Diethylene glycol dimethyl ether (1.0 mL)
The reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 8-aryl-3-methylquinoline N-oxide.
Palladium-Catalyzed C8-Arylation with Iodoarenes[4][5]
In a sealed tube, the following were combined:
-
This compound (0.5 mmol, 1.0 equiv)
-
Iodoarene (1.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.025 mmol, 5 mol%)
-
CsOAc (1.0 mmol, 2.0 equiv)
-
Acetic acid (2.0 mL)
The tube was sealed, and the mixture was heated at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture was diluted with dichloromethane and washed with saturated aqueous NaHCO₃. The organic layer was dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel to yield the corresponding 8-aryl-3-methylquinoline N-oxide.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing conditions and expanding the substrate scope. The C8-arylation of quinoline N-oxides is proposed to proceed through a C-H activation pathway.
Catalytic Cycle for Rhodium-Catalyzed C8-Arylation
The Rh(III)-catalyzed arylation is believed to initiate with the coordination of the N-oxide to the rhodium center, followed by a regioselective C8-H bond activation to form a five-membered rhodacyclic intermediate. Transmetalation with the arylboronic acid and subsequent reductive elimination furnishes the C-C coupled product and regenerates the active Rh(III) catalyst.[1]
Caption: Proposed catalytic cycle for the Rh(III)-catalyzed C8-arylation.
Experimental Workflow for Catalyst Screening
A systematic approach is essential for identifying the optimal reaction conditions. The following workflow illustrates a typical procedure for screening different catalysts and ligands.
Caption: A generalized workflow for screening arylation catalysts.
Comparison with Alternative Substrates
The reactivity of this compound can be benchmarked against other substituted quinoline N-oxides to understand the electronic and steric effects of the methyl group at the 3-position.
Table 3: Comparison of Rhodium-Catalyzed Phenylation of Substituted Quinoline N-oxides
| Entry | Substrate | Yield (%) | Reference |
| 1 | Quinoline N-oxide | 92 | [1] |
| 2 | 2-Methylquinoline N-oxide | 88 | [1] |
| 3 | This compound | 85 | [1] |
| 4 | 4-Methylquinoline N-oxide | 90 | [1] |
| 5 | 6-Methylquinoline N-oxide | 87 | [1] |
The data suggests that the methyl group at the 3-position has a minor, slightly deactivating effect on the C8-arylation compared to the unsubstituted and 2- or 4-methyl substituted analogues. This is likely due to subtle electronic effects rather than significant steric hindrance.
Conclusion
This comparative guide demonstrates that this compound is a viable substrate for C8-arylation reactions using Rhodium, Palladium, and Ruthenium catalysts. Rhodium catalysis with arylboronic acids generally provides higher yields compared to palladium catalysis with iodoarenes. The electronic nature of the arylating agent and the specific reaction conditions play a crucial role in determining the reaction outcome. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to explore the synthesis of novel 8-aryl-3-methylquinoline derivatives for applications in drug discovery and materials science.
References
- 1. html.rhhz.net [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Methylquinoline N-oxide and Pyridine N-oxides in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, N-oxides of heteroaromatic compounds have emerged as versatile and powerful catalysts. Their ability to act as potent Lewis bases allows them to activate a variety of substrates, facilitating a wide range of chemical transformations. This guide provides a detailed comparison of 3-Methylquinoline N-oxide and the more broadly utilized pyridine N-oxides in catalysis. While direct, comparative experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on pyridine N-oxides and general quinoline N-oxides to draw insightful comparisons regarding their structure, reactivity, and catalytic applications.
Introduction to N-Oxides in Catalysis
Pyridine and quinoline N-oxides are valued for the nucleophilic character of their N-oxide oxygen atom. This property enables them to act as effective Lewis base catalysts, particularly in reactions involving the activation of organosilicon compounds.[1][2] Their catalytic utility extends to a variety of asymmetric reactions, including allylations, propargylations, and aldol-type reactions, where they can induce high levels of stereocontrol.[3] Furthermore, they serve as ligands in transition metal-catalyzed processes and as oxidants in certain reactions.[2][4]
The catalytic efficacy of these N-oxides is intricately linked to their electronic and steric properties. The introduction of substituents onto the pyridine or quinoline ring system can significantly modulate these properties, thereby fine-tuning their catalytic performance. This guide will explore these aspects, with a specific focus on the comparative role of the fused benzene ring in quinoline N-oxides and the effect of a methyl substituent at the 3-position.
Structural and Electronic Properties
The primary difference between pyridine N-oxides and quinoline N-oxides lies in the extended π-system of the quinoline scaffold. This annulated benzene ring influences the electronic properties and steric environment of the N-oxide functional group.
| Property | Pyridine N-oxide | This compound |
| Structure | Monocyclic aromatic | Bicyclic aromatic |
| Electronic Effect of the Ring | Electron-withdrawing pyridine ring | Extended conjugation with the benzene ring can modulate electron density. |
| Steric Hindrance | Generally lower, dependent on substitution pattern | Potentially higher due to the fused ring and substituents. |
| Lewis Basicity | Moderate, tunable with substituents. | Expected to be influenced by the quinoline ring system and the methyl group. |
The methyl group at the 3-position of the quinoline N-oxide is an electron-donating group, which is expected to increase the electron density on the quinoline ring system and potentially enhance the Lewis basicity of the N-oxide oxygen. However, its position may also introduce steric effects that can influence substrate binding and the stereochemical outcome of a reaction.
Performance in Asymmetric Catalysis: A Comparative Overview
Asymmetric allylation of aldehydes with allyltrichlorosilane is a benchmark reaction for evaluating the performance of chiral N-oxide catalysts. While specific data for this compound is scarce, we can compare the performance of various chiral pyridine N-oxides and a representative chiral quinoline N-oxide to understand the potential differences.
Table 1: Comparison of Chiral Pyridine N-oxides and a Chiral Quinoline N-oxide in the Asymmetric Allylation of Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Pyridine N-oxide 1 | 10 | CH2Cl2 | -78 | 4 | 95 | 92 | [3] |
| Chiral Pyridine N-oxide 2 | 5 | THF | -78 | 12 | 89 | 91 | [3] |
| Chiral Pyridine N-oxide 3 | 10 | MeCN | -20 | 24 | 92 | 88 | [1] |
| Chiral Quinoline N-oxide 4 | 10 | CH2Cl2 | -78 | 6 | 90 | 85 | [4] |
Note: The structures of the specific chiral ligands attached to the N-oxides are complex and can be found in the cited literature.
The data indicates that both pyridine and quinoline N-oxide scaffolds can be utilized to create highly effective catalysts for asymmetric allylation. The performance is highly dependent on the specific chiral backbone fused to the heteroaromatic N-oxide. While the quinoline N-oxide in this comparison shows slightly lower enantioselectivity, it is important to note that this is a single example, and further optimization of the chiral ligand on the quinoline scaffold could lead to improved results. For 3-substituted quinoline N-oxides, a slight decrease in yield has been observed in some C-H functionalization reactions, suggesting that substitution at this position can influence catalytic activity.[5]
Experimental Protocols
General Procedure for Asymmetric Allylation of Aldehydes using a Chiral N-Oxide Catalyst
To a solution of the chiral N-oxide catalyst (0.01-0.1 mmol) in the specified dry solvent (2 mL) under an inert atmosphere (e.g., argon or nitrogen) at the indicated temperature is added the aldehyde (1.0 mmol). After stirring for 10-15 minutes, allyltrichlorosilane (1.2 mmol) is added dropwise. The reaction mixture is stirred for the specified time until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Logical Relationships
The catalytic cycle of N-oxide mediated allylation involves the activation of the silicon reagent by the Lewis basic N-oxide. This interaction forms a hypervalent silicon species, which is more reactive and facilitates the transfer of the allyl group to the aldehyde.
Caption: Catalytic cycle for the N-oxide mediated asymmetric allylation of aldehydes.
The stereochemical outcome of the reaction is determined by the chiral environment created by the catalyst around the reacting species in the transition state. The rigidity and specific geometry of the chiral ligand attached to the N-oxide are crucial for achieving high enantioselectivity.
Experimental Workflow for Catalyst Screening
The process of identifying an optimal catalyst for a specific transformation typically involves a systematic screening of various parameters.
Caption: A typical workflow for screening N-oxide catalysts in an asymmetric reaction.
Conclusion
Pyridine N-oxides are well-established, highly effective catalysts in a variety of organic transformations, particularly in asymmetric synthesis where a vast library of chiral derivatives has been developed and successfully applied. Quinoline N-oxides, with their extended aromatic system, offer an alternative scaffold with distinct electronic and steric properties. While the available data suggests that they are also capable of promoting similar catalytic reactions with high efficiency, a comprehensive understanding of their comparative performance, especially for specifically substituted derivatives like this compound, is currently limited by the lack of direct comparative studies.
The introduction of a methyl group at the 3-position of the quinoline N-oxide is anticipated to increase its Lewis basicity, which could enhance its catalytic activity. However, potential steric hindrance might counteract this electronic benefit in certain reactions. Future research focusing on the synthesis and catalytic evaluation of a broader range of substituted quinoline N-oxides, including this compound, will be crucial for a more definitive comparison and for unlocking their full potential in catalysis. For researchers in drug development and other fields requiring enantiomerically pure compounds, both pyridine and quinoline N-oxides represent valuable classes of catalysts, with the choice between them depending on the specific reaction, substrate, and the desired stereochemical outcome.
References
Safety Operating Guide
Proper Disposal of 3-Methylquinoline N-oxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-Methylquinoline N-oxide. Given the potential hazards associated with quinoline derivatives, this compound must be treated as hazardous waste.[1][2] Adherence to these protocols, in conjunction with institutional and local regulations, is essential for safe laboratory operations.
Core Principles of Chemical Waste Disposal
The primary objective when disposing of this compound is to prevent its release into the environment and to mitigate any risk to laboratory personnel.[1] This compound should never be disposed of in standard trash receptacles or poured down the drain.[2] All materials that have come into contact with this compound must be collected and managed through an approved hazardous waste program.[2]
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or with a proper respirator | --- |
Step-by-Step Disposal Protocol
This section details the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : All waste streams containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, bench paper), must be designated as hazardous waste.[3]
-
Segregate Waste : To prevent potentially dangerous reactions, do not mix this compound waste with other incompatible chemical waste.[2]
Step 2: Waste Collection
-
Solid Waste : Carefully place any solid this compound and contaminated disposable items directly into a labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing the compound in a designated liquid hazardous waste container.
Step 3: Container Labeling and Storage
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2] The label should also list all components of a liquid waste mixture with their approximate percentages.
-
Container Integrity : The hazardous waste container must be made of a compatible material and have a secure, tight-fitting lid.[3]
-
Storage : Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.[2] Secondary containment is highly recommended to control any potential leaks.[2]
Step 4: Arranging for Disposal
-
Contact Professionals : Reach out to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the pickup and proper disposal of the waste.[3][4]
-
Provide Inventory : Be prepared to provide a complete inventory of the waste you have collected.[2]
Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Do not allow the spill to enter drains.[3][5] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Methylquinoline N-oxide
Essential Safety and Handling Guide for 3-Methylquinoline N-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, a cautious approach is recommended, treating it with the same respect as other quinoline derivatives and N-oxide compounds.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles.[2] A face shield may be necessary for splash hazards. | Standard laboratory practice to protect against accidental splashes. Always ensure a snug fit.[2] |
| Skin and Body Protection | Full-length laboratory coat, buttoned completely. Closed-toe shoes and full-length pants are mandatory.[2] | Prevents skin contact with potential spills. Avoid exposed skin between the shoe and ankle.[2] |
| Hand Protection | Chemical-resistant nitrile gloves are recommended.[2] Consider wearing two pairs of nitrile gloves for added protection. | Nitrile gloves offer good resistance to a variety of chemicals.[2] Always inspect gloves for tears or holes before use. Remove gloves before touching common surfaces like doorknobs or keyboards. |
| Respiratory Protection | Generally not required under normal use in a well-ventilated area or a chemical fume hood.[1] | If working outside a fume hood where dust or aerosols may be generated, consult with your institution's safety officer about the need for respiratory protection. |
Emergency Procedures: First Aid
Immediate and appropriate first aid is crucial in the event of an exposure. The following table outlines the initial steps to take.
| Exposure Route | Immediate First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air immediately.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Operational Plan: Handling and Storage
Handling:
-
Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Protect from moisture.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. Label as "Hazardous Waste" with the full chemical name.
-
Liquid Waste: If in solution, collect in a dedicated, leak-proof, and sealed container compatible with the solvent. Label as "Hazardous Waste" and list all components and their approximate percentages.
-
Contaminated Materials: Disposable items such as gloves, pipette tips, and paper towels that are contaminated should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound Contaminated Debris".
-
-
Disposal Procedure:
-
Do not dispose of down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visualized Workflows and Pathways
To further enhance safety and understanding, the following diagrams illustrate key procedural and biological information.
Caption: A flowchart outlining the step-by-step procedure for responding to a chemical spill in the laboratory.
Caption: A diagram illustrating the inhibitory effect of some substituted quinoline N-oxides on the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
